1,4,4-Trimethyl-L-proline
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-1,4,4-trimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-6(7(10)11)9(3)5-8/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMJUABMNNBKBO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4,4-Trimethyl-L-proline
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific biological activities, experimental protocols, and signaling pathways of 1,4,4-Trimethyl-L-proline is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known chemical properties and extrapolates potential biological functions and experimental approaches based on the well-characterized roles of its parent molecule, L-proline, and other substituted proline analogues. The information presented herein should be viewed as a foundational resource to guide future research.
Introduction
This compound is a synthetic derivative of the proteinogenic amino acid L-proline.[1][2][3][4][5] Its structure is characterized by the presence of three methyl groups: one on the nitrogen atom of the pyrrolidine (B122466) ring and a gem-dimethyl substitution at the C4 position. This unique substitution pattern is expected to significantly influence its chemical and biological properties compared to L-proline, primarily by increasing its lipophilicity and introducing steric constraints that affect its conformational flexibility.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. The addition of three methyl groups, particularly the gem-dimethyl group at the C4 position, is predicted to increase its hydrophobicity and alter the pucker of the pyrrolidine ring, which in turn can influence its biological activity.
| Property | Value | Source |
| IUPAC Name | (2S)-1,4,4-trimethylpyrrolidine-2-carboxylic acid | - |
| Molecular Formula | C8H15NO2 | [5] |
| Molecular Weight | 157.21 g/mol | [5] |
| CAS Number | 1443245-02-0 | [5] |
| Canonical SMILES | CC1(C)CC(N1C)C(=O)O | - |
| Predicted XLogP3 | 0.5 | - |
| Predicted pKa (strongest acidic) | 2.1 | - |
| Predicted pKa (strongest basic) | 9.1 | - |
Synthesis of Proline Analogues
A specific, detailed synthesis protocol for this compound is not described in the reviewed literature. However, the synthesis of substituted proline analogues is a well-established area of organic chemistry. A general approach often involves the modification of a commercially available proline derivative or the construction of the pyrrolidine ring from acyclic precursors. The synthesis of a structurally related compound, 4,4-difluoro-3,3-dimethylproline, involves a multi-step sequence including a Claisen rearrangement and an iodolactamization.[1][6] A hypothetical synthetic workflow for producing substituted proline analogues is presented below.
References
An In-depth Technical Guide to the Synthesis of 1,4,4-Trimethyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 1,4,4-trimethyl-L-proline, a substituted amino acid derivative of interest in medicinal chemistry and drug development. The proposed synthesis commences with the readily available starting material, L-proline, and proceeds through a series of protection, oxidation, gem-dimethylation, deprotection, and N-methylation steps. This document outlines the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Overview of the Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence starting from L-proline. The key transformations involve the introduction of a gem-dimethyl group at the C4 position of the pyrrolidine (B122466) ring and the methylation of the ring nitrogen. A logical synthetic strategy is outlined below:
Caption: Proposed synthetic pathway for this compound.
Note: Direct hydroxylation of N-Boc-L-proline at the C4 position can be challenging. A more common starting material for this synthesis is commercially available 4-hydroxy-L-proline, which would then be protected.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Protection of the Amine Group
The initial step involves the protection of the secondary amine of L-proline to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and suitable protecting group.
Protocol for the Synthesis of N-Boc-L-proline:
-
Dissolve L-proline in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide (B78521) or triethylamine, to deprotonate the carboxylic acid and facilitate the reaction.
-
Cool the solution in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline.
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| L-proline | 1.0 eq | Starting material |
| Dioxane/Water | - | Solvent |
| Sodium Hydroxide | 2.0 eq | Base |
| Di-tert-butyl dicarbonate | 1.1 eq | Protecting agent |
| 1M HCl | - | Acidification |
| Ethyl Acetate | - | Extraction solvent |
| Anhydrous Sodium Sulfate | - | Drying agent |
Step 2: Oxidation of the Hydroxyl Group
Starting from commercially available N-Boc-4-hydroxy-L-proline, the hydroxyl group at the C4 position is oxidized to a ketone. A common method for this transformation is the Swern oxidation or using other oxidizing agents like Dess-Martin periodinane or a TEMPO-catalyzed oxidation.
Protocol for the Synthesis of N-Boc-4-oxo-L-proline: [1][2]
-
Dissolve N-Boc-4-hydroxy-L-proline in a suitable solvent like dichloromethane (B109758) (DCM).
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of oxalyl chloride in DCM, followed by dimethyl sulfoxide (B87167) (DMSO).
-
Stir the reaction mixture at low temperature for a specified time.
-
Add a hindered base, such as triethylamine, to quench the reaction.
-
Allow the reaction to warm to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Boc-4-oxo-L-proline.
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| N-Boc-4-hydroxy-L-proline | 1.0 eq | Starting material |
| Dichloromethane (DCM) | - | Solvent |
| Oxalyl Chloride | 1.5 eq | Activating agent |
| Dimethyl Sulfoxide (DMSO) | 2.0 eq | Oxidant |
| Triethylamine | 5.0 eq | Base |
A patent describes a process where L-hydroxyproline is oxidized with an oxidant like trichloroisocyanuric acid (TCCA) in the presence of TEMPO, followed by the addition of a Boc protecting agent.[2] This one-pot procedure can offer an alternative route.
Step 3: Gem-Dimethylation of the Ketone
This is a crucial step to introduce the two methyl groups at the C4 position. A potential method for this transformation is the use of an organotitanium reagent.
Proposed Protocol for the Synthesis of N-Boc-4,4-dimethyl-L-proline:
This protocol is based on general methods for the gem-dimethylation of ketones and would require optimization for this specific substrate.
-
Prepare a solution of dimethyltitanium dichloride (Me₂TiCl₂) in a suitable anhydrous solvent, such as dichloromethane or diethyl ether, under an inert atmosphere. This reagent can be prepared in situ from titanocene (B72419) dichloride and methylmagnesium bromide or methyllithium.
-
Cool the solution of the organotitanium reagent to a low temperature (e.g., -30 °C).
-
Slowly add a solution of N-Boc-4-oxo-L-proline in the same anhydrous solvent to the cooled reagent solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| N-Boc-4-oxo-L-proline | 1.0 eq | Starting material |
| Dimethyltitanium dichloride | 2.0-3.0 eq | Methylating agent |
| Anhydrous Dichloromethane | - | Solvent |
| Saturated NH₄Cl (aq) | - | Quenching agent |
Step 4: Deprotection of the Amine and Carboxyl Groups
The Boc protecting group needs to be removed to proceed with the N-methylation. If the carboxyl group is protected as an ester, this step would also involve ester hydrolysis.
Protocol for the Synthesis of 4,4-dimethyl-L-proline:
-
Dissolve the N-Boc-4,4-dimethyl-L-proline (or its ester) in a suitable solvent.
-
For Boc deprotection, treat the solution with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for a few hours.
-
Remove the solvent and excess acid under reduced pressure.
-
If an ester was present, subsequent saponification with a base like lithium hydroxide followed by acidic workup would be necessary.
-
The resulting amino acid can be isolated as a salt or purified by ion-exchange chromatography.
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| N-Boc-4,4-dimethyl-L-proline | 1.0 eq | Starting material |
| Trifluoroacetic Acid (TFA) | Excess | Deprotecting agent |
| Dichloromethane (DCM) | - | Solvent |
Step 5: N-Methylation of the Proline Derivative
The final step is the methylation of the secondary amine of 4,4-dimethyl-L-proline. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[3][4][5][6][7]
Protocol for the Synthesis of this compound: [4]
-
To a solution of 4,4-dimethyl-L-proline, add an excess of aqueous formaldehyde (B43269) and formic acid.[4]
-
Heat the reaction mixture to reflux (around 80-100 °C) for several hours.[4] The reaction progress can be monitored by techniques like TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the excess formaldehyde and formic acid under reduced pressure.
-
The product can be purified by recrystallization or chromatography.
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| 4,4-dimethyl-L-proline | 1.0 eq | Starting material |
| Formaldehyde (37% aq. soln.) | Excess | Methylating agent |
| Formic Acid | Excess | Reducing agent |
Data Presentation
The following table summarizes the expected transformations and potential yields for the synthesis of this compound. Please note that the yields for the gem-dimethylation and subsequent steps are estimates and would require experimental validation.
| Step | Transformation | Starting Material | Product | Estimated Yield (%) |
| 1 | Boc Protection | L-proline | N-Boc-L-proline | >95% |
| 2 | Oxidation | N-Boc-4-hydroxy-L-proline | N-Boc-4-oxo-L-proline | 70-90%[1][2] |
| 3 | Gem-Dimethylation | N-Boc-4-oxo-L-proline | N-Boc-4,4-dimethyl-L-proline | 40-60% (estimated) |
| 4 | Boc Deprotection | N-Boc-4,4-dimethyl-L-proline | 4,4-dimethyl-L-proline | >90% |
| 5 | N-Methylation | 4,4-dimethyl-L-proline | This compound | 80-95%[4] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
This comprehensive guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the proposed reaction conditions for their specific applications.
References
- 1. WO2017021378A1 - Process for the synthesis of protected 4-keto-proline - Google Patents [patents.google.com]
- 2. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 1,4,4-Trimethyl-L-proline (CAS 1443245-02-0) - A Compound Awaiting Scientific Elucidation
Despite a comprehensive search of available scientific literature and databases, detailed experimental data, synthesis protocols, and specific biological activity for 1,4,4-Trimethyl-L-proline remain uncharacterized. This compound, identified as a proline derivative, is commercially available from several chemical suppliers for research purposes. However, at present, there is a notable absence of published research detailing its synthesis, biological functions, or mechanisms of action.
General Context: Proline and Its Derivatives
L-proline is a unique proteinogenic amino acid with a secondary amine, and its rigid cyclic structure plays a critical role in protein folding and structure. Proline and its analogues have been extensively studied and are known to be involved in a wide array of biological processes.[1][2] They are integral components of collagen, crucial for the proper functioning of joints and tendons, and are involved in cellular metabolism and stress responses.[3][4][5]
Derivatives of L-proline are a significant area of research in drug development and organic synthesis.[6] For instance, various proline analogues have been investigated for their potential as enzyme inhibitors, therapeutic agents, and chiral catalysts.[7][8]
Current Status of this compound
Currently, this compound is listed by several chemical suppliers.[9][10] The available information is limited to its basic chemical properties, as summarized in the table below.
| Property | Value | Source |
| CAS Number | 1443245-02-0 | [10] |
| Molecular Formula | C8H15NO2 | [10] |
| Molecular Weight | 157.21 g/mol | [10] |
| Class | Proline Derivative | [9][10] |
While one supplier makes a general statement that amino acid derivatives can be used as ergogenic supplements, this is a broad claim for the entire class of molecules and is not based on specific studies of this compound.[9]
Future Research Directions
The absence of specific data for this compound presents an open field for investigation. A logical workflow for characterizing this compound would involve the following steps:
References
- 1. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 2. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 7. Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
An In-depth Technical Guide to the Chemical Characterization of 1,4,4-Trimethyl-L-proline
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical characterization of the novel proline analog, 1,4,4-Trimethyl-L-proline.
Introduction
This compound is a synthetically derived amino acid analog of proline. As a proline derivative, it holds potential for applications in medicinal chemistry and drug development, particularly in the synthesis of peptides and peptidomimetics with unique conformational properties. The introduction of methyl groups at the C4 position and the nitrogen atom can significantly influence the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the amide bond, thereby affecting the biological activity and stability of peptides incorporating this residue. This technical guide provides a summary of its key chemical and physical properties, predicted spectroscopic data, and generalized experimental protocols for its synthesis and characterization.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Due to the limited availability of experimental data, some properties are based on computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 157.21 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1443245-02-0 | --INVALID-LINK--[1] |
| Predicted Boiling Point | 225.8±25.0 °C | Predicted |
| Predicted Density | 1.0±0.1 g/cm³ | Predicted |
| Predicted pKa | 2.56±0.25 (carboxyl), 9.98±0.25 (amino) | Predicted |
| Predicted LogP | 0.45 | Predicted |
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for this compound, the following sections present predicted spectroscopic data based on computational models. These predictions serve as a guide for the initial identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound. The predicted values are summarized in Tables 2 and 3.
Table 2: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.50 | dd | 1H | H-2 |
| ~2.90 | s | 3H | N-CH₃ |
| ~2.20 | d | 1H | H-3a |
| ~1.90 | d | 1H | H-3b |
| ~1.80 | m | 2H | H-5 |
| ~1.20 | s | 3H | C4-CH₃ |
| ~1.15 | s | 3H | C4-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~175.0 | C-1 (C=O) |
| ~70.0 | C-2 |
| ~50.0 | C-5 |
| ~45.0 | N-CH₃ |
| ~40.0 | C-4 |
| ~35.0 | C-3 |
| ~28.0 | C4-CH₃ |
| ~25.0 | C4-CH₃ |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key predicted vibrational frequencies are listed in Table 4.
Table 4: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~2970-2850 | Strong | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (carboxylic acid) |
| ~1460, 1380 | Medium | C-H bend (methyl) |
| ~1250 | Medium | C-N stretch |
Mass Spectrometry (MS)
The predicted mass spectrum of this compound under electrospray ionization (ESI) conditions is expected to show a prominent protonated molecular ion [M+H]⁺. A plausible fragmentation pattern is also proposed.
Table 5: Predicted Mass Spectrometry Data for this compound (ESI-MS)
| m/z | Ion |
| 158.12 | [M+H]⁺ |
| 112.09 | [M+H - COOH]⁺ |
| 84.08 | [M+H - COOH - C₂H₄]⁺ |
Experimental Protocols
As specific experimental procedures for this compound are not publicly available, this section provides generalized protocols for the synthesis and characterization of a novel N-methylated, gem-disubstituted proline analog. These protocols are based on established methods for the synthesis of substituted prolines.
General Synthesis Workflow
A potential synthetic route to this compound could involve the alkylation of a suitable proline precursor followed by N-methylation. A generalized workflow is depicted below.
Caption: General workflow for synthesis and characterization.
Purification Protocol
Objective: To purify the crude this compound.
Method: Ion-Exchange Chromatography
-
Resin Preparation: A strong cation exchange resin (e.g., Dowex 50WX8) is packed into a column and washed sequentially with 1 M HCl, deionized water until neutral, 1 M NaOH, and deionized water until neutral. The column is then equilibrated with deionized water.
-
Sample Loading: The crude product, dissolved in a minimum amount of deionized water, is loaded onto the column.
-
Washing: The column is washed with deionized water to remove any uncharged impurities.
-
Elution: The product is eluted from the column using a gradient of aqueous ammonia (B1221849) (e.g., 0.5 M to 2 M).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or a suitable spectroscopic method to identify the fractions containing the pure product.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified this compound.
Characterization Protocols
Objective: To confirm the structure and purity of the synthesized this compound.
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the predicted values.
-
-
IR Spectroscopy:
-
Prepare a sample of the purified compound as a KBr pellet or a thin film on a salt plate.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and compare them with the predicted frequencies.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
-
Infuse the solution into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum in positive ion mode and identify the molecular ion peak and any significant fragment ions.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound like this compound.
References
An In-depth Technical Guide on the NMR Spectral Data of Proline Derivatives: A Focus on 1,4,4-Trimethyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data relevant to proline and its derivatives, with a specific focus on the anticipated spectral characteristics of 1,4,4-trimethyl-L-proline. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document leverages data from the parent compound, L-proline, to provide a predictive analysis. This guide also outlines detailed experimental protocols for acquiring such data and visualizes key related biochemical pathways and experimental workflows.
Predicted NMR Spectral Data of this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of L-proline and the expected influence of the additional methyl groups on the chemical environment of the neighboring protons and carbons. The addition of a methyl group on the nitrogen (N-CH₃) and two methyl groups at the C4 position (C(CH₃)₂) will cause characteristic downfield shifts for the adjacent nuclei.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Hα (C2-H) | ~3.8 - 4.2 | dd | Jαβ ≈ 8-9, Jαβ' ≈ 6-7 |
| Hβ (C3-H₂) | ~2.0 - 2.4 | m | |
| Hβ' (C3-H₂) | ~1.8 - 2.2 | m | |
| Hγ (C5-H₂) | ~3.3 - 3.7 | m | |
| N-CH₃ | ~2.8 - 3.2 | s | |
| C4-(CH₃)₂ | ~1.2 - 1.5 | s |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C1) | ~175 - 180 |
| Cα (C2) | ~68 - 72 |
| Cβ (C3) | ~35 - 40 |
| Cγ (C4) | ~45 - 50 |
| Cδ (C5) | ~55 - 60 |
| N-CH₃ | ~40 - 45 |
| C4-(CH₃)₂ | ~25 - 30 |
Note: The actual chemical shifts can vary depending on the solvent, concentration, and temperature.
Experimental Protocols for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general methodology for the analysis of proline derivatives like this compound.
Sample Preparation
-
Solvent Selection: Deuterated water (D₂O) is a common choice for water-soluble amino acid derivatives. For less polar derivatives, deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) can be used.
-
Concentration: A sample concentration of 5-10 mg/mL is typically sufficient for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg/mL may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: A small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples or tetramethylsilane (B1202638) (TMS) for organic solvents, should be added for accurate chemical shift referencing (0 ppm).
-
Sample Dissolution: The sample is dissolved in the chosen deuterated solvent in an NMR tube. Gentle vortexing or sonication can aid dissolution.
-
pH Adjustment (for aqueous samples): The pH of the solution can significantly affect the chemical shifts of exchangeable protons and carbons near ionizable groups. The pH should be adjusted using dilute DCl or NaOD and recorded.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
¹H NMR Spectroscopy:
-
A standard one-dimensional proton experiment is performed.
-
Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Solvent suppression techniques may be necessary for aqueous samples to attenuate the large residual HDO signal.
-
-
¹³C NMR Spectroscopy:
-
A standard one-dimensional carbon experiment with proton decoupling is typically used.
-
A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Visualizations: Pathways and Workflows
To provide a broader context for the analysis of proline derivatives, the following diagrams illustrate the biosynthesis of proline and a general workflow for NMR analysis.
Caption: The biosynthetic pathway of L-proline from glutamate and ornithine.
Caption: A general experimental workflow for NMR analysis of a small molecule.
Proline in Biological Signaling
Proline and its derivatives are not only building blocks of proteins but are also implicated in various cellular signaling pathways. For instance, proline metabolism is linked to the production of reactive oxygen species (ROS), which can act as signaling molecules.[1] The catabolism of proline can influence pathways such as the MAPK (mitogen-activated protein kinase) signaling cascade, which is involved in cellular stress responses.[2] While specific signaling roles for this compound are not yet well-defined, its structural similarity to proline suggests it may have interesting biological activities that warrant further investigation.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and the methodologies to obtain and interpret such data. The provided visualizations offer a broader context of its biochemical relevance and the analytical processes involved. Further experimental work is necessary to validate the predicted spectral data and to explore the unique biological functions of this modified amino acid.
References
The Diverse Biological Activities of Proline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proline, a unique cyclic secondary amino acid, imparts significant conformational rigidity to peptides and proteins. This inherent structural feature has made proline and its derivatives invaluable scaffolds in medicinal chemistry, leading to the development of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the diverse biological activities of proline derivatives, with a focus on their quantitative data, the experimental protocols used to determine their activity, and the signaling pathways they modulate.
Proline Derivatives as Enzyme Inhibitors
The constrained pyrrolidine (B122466) ring of proline allows for the precise positioning of functional groups to interact with enzyme active sites, making its derivatives potent and selective inhibitors of various enzyme classes.
Angiotensin-Converting Enzyme (ACE) Inhibitors
Proline derivatives have been central to the development of ACE inhibitors for the treatment of hypertension. The design of these inhibitors often mimics the structure of the C-terminal dipeptide of angiotensin I, with the proline ring providing a rigid backbone.
Table 1: In Vitro ACE Inhibitory Activity of Proline Derivatives
| Compound/Derivative | IC50 | Reference Compound | IC50 (Reference) |
| L-Proline Amide Derivative B2 | Concentration-dependent (10⁻²-10⁻⁶ M) | Captopril | Not specified in source |
| Proline Derivatives 1a-e, 2a-b | Weak activity | Captopril | Not specified in source |
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol is based on the quantification of 3-Hydroxybutyric acid (3HB) produced from the substrate 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG) by the action of ACE and a subsequent enzymatic reaction.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 6.8, 200 mM NaCl, 10 μM ZnCl₂), ACE enzyme solution, substrate solution (3HB-GGG), and the proline derivative inhibitor at various concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the sample solution (proline derivative) to the sample wells.
-
Add 20 µL of deionized water to blank wells.
-
Add 20 µL of substrate buffer to each well.
-
Initiate the reaction by adding 20 µL of ACE enzyme solution to all wells except the blank 2 well (which receives deionized water instead).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add the colorimetric detection reagent according to the kit manufacturer's instructions (e.g., ACE Kit-WST).
-
Incubate for a further period to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the proline derivative compared to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Signaling Pathway: Renin-Angiotensin System (RAS)
ACE is a key enzyme in the RAS, which regulates blood pressure.[2][3][4][5] Proline derivative-based ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thus leading to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin System and the inhibitory action of proline derivatives on ACE.
Other Enzyme Inhibitors
Proline derivatives have shown inhibitory activity against a range of other enzymes, including serine proteases like Chlamydia HtrA and proline racemases.
Table 2: Inhibitory Activity of Proline Derivatives Against Various Enzymes
| Derivative Class | Target Enzyme | Inhibition Metric (Value) |
| Peptidic α-ketobenzothiazole | Chlamydia trachomatis HtrA (CtHtrA) | Significant in vitro inhibition |
| Tertiary leucine (B10760876) at P3 of peptidic inhibitor | CtHtrA | ~33-fold increase in inhibitory activity |
| Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate | Proline racemase (C. sticklandii) | Ki = 111 ± 15 mM (noncompetitive) |
Anticancer Activity of Proline Derivatives
The rigid scaffold of proline has been exploited to design molecules that can interact with key targets in cancer signaling pathways, leading to antiproliferative and pro-apoptotic effects.
Inhibitor of Apoptosis Protein (IAP) Antagonists
Smac/DIABLO is an endogenous protein that promotes apoptosis by binding to and inhibiting IAP proteins. Proline-based peptidomimetics have been designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of Smac, thereby acting as IAP antagonists and sensitizing cancer cells to apoptosis.
Table 3: Anticancer Activity of Proline-Based IAP Antagonists
| Compound | Target | IC50 / GI50 | Cell Line |
| Compound 26b | XIAP / cIAP | 300 nM / 2.7 nM | MDA-MB-231 (breast cancer) |
| Compound 45 (T-3256336) | IAPs | Tumor regression at 30 mg/kg (in vivo) | MDA-MB-231 xenograft model |
Experimental Protocol: Fluorescence Polarization Assay for IAP-Ligand Binding
This assay measures the binding of a fluorescently labeled Smac-mimetic peptide to the BIR domain of an IAP protein. Inhibition of this interaction by a proline derivative is quantified.[6][7][8][9][10]
-
Reagent Preparation:
-
Prepare a fluorescently labeled probe (e.g., FITC-labeled Smac N-terminal peptide).
-
Prepare the purified BIR domain of the target IAP protein (e.g., XIAP-BIR3).
-
Prepare a dilution series of the proline-based IAP antagonist.
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the fluorescent probe at a low nanomolar concentration.
-
Add the IAP-BIR domain protein at a concentration sufficient to bind a significant fraction of the probe.
-
Add the proline derivative inhibitor at varying concentrations.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
-
Measurement:
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration indicates displacement of the fluorescent probe. The IC50 value is determined from the resulting dose-response curve.
Signaling Pathway: IAP-Mediated Apoptosis Regulation
IAP antagonists, including proline-based Smac mimetics, promote apoptosis by preventing IAPs from inhibiting caspases. This allows for the activation of the caspase cascade and subsequent execution of programmed cell death.[1][11][12][13][14]
Caption: Proline-based Smac mimetics inhibit IAP proteins, leading to caspase activation and apoptosis.
General Anticancer Cytotoxicity
Various proline derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.
Table 4: Cytotoxicity of Various Proline Derivatives Against Cancer Cell Lines
| Compound Class | Cell Line(s) | IC50 |
| D-proline-incorporated wainunuamide | HeLa (cervical cancer) | 31.75 µg/mL |
| Synthetic wainunuamide (control) | HeLa (cervical cancer) | 20.58 µg/mL |
| Proline cobalt chloride (PCC) doped with AgNPs | MCF-7 (breast cancer) | 22.1 µM |
| Cisplatin (reference) | MCF-7 (breast cancer) | 11.7 µM |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][5][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the proline derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 1-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined from the dose-response curve.[3][5][15]
Antiviral Activity of Proline Derivatives
The unique structural properties of proline have been harnessed to develop potent antiviral agents, most notably against Hepatitis C Virus (HCV) and coronaviruses.
HCV NS5A Inhibitors
Proline analogues are core components of several inhibitors targeting the HCV non-structural protein 5A (NS5A), a key protein in the viral replication complex.
Table 5: Anti-HCV Activity of Proline-Based NS5A Inhibitors
| Compound | Genotype | EC50 |
| BMS-790052 | 1a, 1b, 2a, 3a, 4a, 5a | 9 - 146 pM |
| Silyl proline derivative 7e | Pan-genotypic activity | Data not specified |
| Silyl proline derivative 8a | Pan-genotypic activity | Data not specified |
Experimental Protocol: HCV Replicon Assay
This cell-based assay is the standard method for evaluating the efficacy of HCV inhibitors.[14][16]
-
Cell Culture: Use human hepatoma cells (e.g., Huh-7) that stably express an HCV subgenomic replicon. The replicon often contains a reporter gene, such as luciferase, for easy quantification of replication.
-
Compound Treatment: Seed the replicon cells in 96-well plates and treat them with serial dilutions of the proline derivative.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral replication and the effect of the inhibitor to manifest.
-
Quantification of Replication:
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of viral replication.
-
RT-qPCR: Extract total RNA from the cells and quantify HCV RNA levels using reverse transcription-quantitative PCR.
-
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. The EC50 value is determined from the dose-response curve.
Signaling Pathway: HCV Replication and NS5A Inhibition
NS5A is a multifunctional protein essential for the HCV life cycle, playing roles in both viral RNA replication and virion assembly.[17][18][19][20][21] Proline-based inhibitors bind to NS5A, disrupting its function and thereby blocking the formation of new viral particles.
Caption: Inhibition of the HCV replication cycle by proline derivatives targeting the NS5A protein.
Coronavirus Protease Inhibitors
Bicyclic proline analogues are key structural components of several potent inhibitors of coronavirus main proteases (Mpro or 3CLpro), which are essential for viral replication. Nirmatrelvir, a component of Paxlovid, is a prominent example.
Table 6: Antiviral Activity of Bicycloproline-Based Coronavirus Mpro Inhibitors
| Compound | Target | IC50 / EC50 |
| MI-09 | SARS-CoV-2 Mpro | EC50 = 0.86–1.2 µM |
| MI-30 | SARS-CoV-2 Mpro | EC50 = 0.54–1.1 µM |
Conclusion
The unique conformational constraints of the proline ring have established it as a privileged scaffold in the design of biologically active molecules. Proline derivatives have demonstrated significant therapeutic potential across a range of diseases, acting as potent and selective enzyme inhibitors, anticancer agents, and antiviral drugs. The continued exploration of novel proline analogues and their incorporation into more complex molecules holds great promise for the future of drug discovery and development. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this dynamic field.
References
- 1. Figure 1 from Molecular Pathways Molecular Pathways : Targeting Death Receptors and Smac Mimetics | Semantic Scholar [semanticscholar.org]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 6. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 18. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties of 1,4,4-Trimethyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,4-Trimethyl-L-proline is a synthetic derivative of the proteinogenic amino acid L-proline. Its unique structure, featuring three methyl groups on the pyrrolidine (B122466) ring, suggests potential applications in drug design and peptide synthesis where conformational rigidity and altered lipophilicity are desired. This technical guide provides a summary of the known and predicted physical properties of this compound, outlines general experimental protocols for their determination, and discusses the potential biological significance of proline analogs. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information on closely related proline derivatives and predictive insights.
Chemical Identity and Structure
This compound is a substituted amino acid with the following key identifiers:
-
IUPAC Name: this compound
-
CAS Number: 1443245-02-0[1]
Chemical Structure:
Physical Properties
| Property | Value | Source/Method |
| Molecular Weight | 157.21 g/mol | Calculated from Molecular Formula[1][2][3][4][5] |
| Molecular Formula | C₈H₁₅NO₂ | Chemical Supplier Data[1][2][3][4][5] |
| Melting Point | Data not available | Not experimentally determined |
| Boiling Point | Data not available | Not experimentally determined |
| Solubility | Predicted to be soluble in water and polar organic solvents. | Analogy to L-proline and other proline derivatives.[6] |
| Appearance | Likely a white to off-white solid | Analogy to similar amino acid derivatives. |
Spectral Data (Predicted)
Specific spectral data for this compound is not currently published. The following are predicted characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include singlets for the three methyl groups, with the two gem-dimethyl groups at C4 likely being diastereotopic and thus appearing as two distinct singlets. The protons on the pyrrolidine ring would appear as multiplets. The N-methyl group would also be a singlet. The carboxylic acid proton may be broad or not observed depending on the solvent.
-
¹³C NMR: Expected signals would include distinct carbons for the three methyl groups, the quaternary carbon at C4, the other pyrrolidine ring carbons, the N-methyl carbon, and the carboxyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)
-
C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)
-
C-H stretches of the alkyl groups (~2850-2960 cm⁻¹)
-
C-N stretch (~1000-1250 cm⁻¹)
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 157. Common fragmentation patterns for proline derivatives include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the pyrrolidine ring.
Experimental Protocols
The following are general protocols for the determination of key physical properties of amino acid analogs like this compound.
Melting Point Determination
Method: Capillary Melting Point Method.
Protocol:
-
A small, dry sample of the compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[7][8]
Solubility Determination
Method: Static Equilibrium Solubility Method.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.
-
The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.
NMR, IR, and MS Analysis
Sample Preparation:
-
NMR: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to a concentration of approximately 1-10 mg/mL.[9][10][11][12]
-
IR (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[13][14]
-
MS: The sample is dissolved in a volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL) for analysis by techniques such as electrospray ionization (ESI).
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, proline and its analogs are known to play significant roles in various biological processes.[15][16] Proline derivatives are increasingly being incorporated into drug design to modulate the physicochemical and pharmacological properties of molecules.[15][17]
General Roles of Proline Analogs:
-
Conformational Constraint: The rigid ring structure of proline restricts the conformational flexibility of peptides and proteins. Methylation can further influence the preferred pucker of the pyrrolidine ring, thereby affecting the overall three-dimensional structure and biological activity of a peptide.
-
Metabolic Stability: Modification of the proline ring can alter the susceptibility of a peptide to enzymatic degradation, potentially increasing its in vivo half-life.
-
Cell Signaling: Proline-rich motifs are involved in protein-protein interactions and signal transduction.[18] Analogs of proline could potentially modulate these signaling pathways.
Given the lack of specific data for this compound, a hypothetical workflow for investigating its biological activity could involve initial in vitro screening against relevant targets, followed by cell-based assays to assess its effects on specific signaling pathways.
Conclusion
This compound is a proline derivative with potential for use in medicinal chemistry and peptide design. While its fundamental physical properties have not been extensively characterized experimentally, this guide provides a framework for understanding its likely characteristics based on its structure and the properties of related compounds. The outlined experimental protocols offer standardized methods for the determination of its physical properties, which would be essential for its future application and development. Further research is needed to elucidate the specific physical, spectral, and biological properties of this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 13. eng.uc.edu [eng.uc.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proline derivatives | lookchem [lookchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. msvision.com [msvision.com]
1,4,4-Trimethyl-L-proline: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative data on the solubility and stability of 1,4,4-Trimethyl-L-proline is limited. This guide provides a comprehensive overview of the expected physicochemical properties based on the known characteristics of L-proline and its derivatives. It also details established experimental protocols for determining these properties, offering a framework for the investigation of this and similar molecules.
Introduction
This compound is a synthetic derivative of the proteinogenic amino acid L-proline. The introduction of three methyl groups to the proline ring is anticipated to significantly influence its physicochemical properties, including solubility and stability, compared to the parent molecule. Understanding these characteristics is crucial for its potential applications in drug development, peptide synthesis, and as a research chemical. This technical guide summarizes the expected solubility and stability profile of this compound and provides detailed experimental protocols for their determination.
Predicted Physicochemical Properties
Predicted Solubility Profile
The solubility of an amino acid derivative is governed by the interplay of its polar (hydrophilic) and non-polar (hydrophobic) functionalities.
-
Aqueous Solubility: L-proline is highly soluble in water. The addition of three methyl groups to the pyrrolidine (B122466) ring of this compound increases its hydrophobicity. Consequently, its aqueous solubility is expected to be lower than that of L-proline. The zwitterionic nature of the amino acid moiety will still contribute to water solubility, but the increased hydrocarbon content will likely lead to a more moderate solubility profile in aqueous media.
-
Organic Solvent Solubility: L-proline exhibits good solubility in polar organic solvents like ethanol (B145695) and methanol, but is poorly soluble in non-polar solvents. Due to the increased lipophilicity from the trimethyl substitution, this compound is predicted to have enhanced solubility in a wider range of organic solvents, including those of lower polarity such as dichloromethane (B109758) and ethyl acetate, compared to L-proline.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Water | Moderately Soluble | Zwitterionic amino acid character offset by increased hydrophobicity of trimethyl groups. |
| Polar Protic (e.g., Methanol, Ethanol) | Soluble | Polarity of the solvent can interact with the polar amino acid head group. |
| Polar Aprotic (e.g., DMSO, DMF) | Soluble | Good general solvents for a wide range of organic molecules. |
| Halogenated (e.g., Dichloromethane) | Sparingly to Moderately Soluble | Increased lipophilicity should enhance solubility compared to L-proline. |
| Non-polar (e.g., Hexane, Toluene) | Poorly Soluble to Insoluble | The polar amino acid group will limit solubility in highly non-polar environments. |
Predicted Stability Profile
The stability of this compound will be influenced by factors such as pH, temperature, and light.
-
pH Stability: Like other amino acids, this compound is expected to be relatively stable in neutral and mildly acidic conditions. In strongly acidic or basic solutions, particularly at elevated temperatures, degradation through pathways such as decarboxylation or racemization may occur, although the quaternary carbon at the 4-position might sterically hinder some degradation pathways.
-
Thermal Stability: As a solid, this compound is likely to be stable at ambient and refrigerated temperatures. Vendor information suggests that as a powder, it is stable for years at -20°C. In solution, its stability will be temperature-dependent, with higher temperatures accelerating potential degradation reactions.
-
Oxidative Stability: The pyrrolidine ring is generally stable to oxidation under normal conditions. The tertiary amine within the ring could be susceptible to oxidation under harsh oxidative stress, but significant instability is not predicted under standard handling and storage.
-
Photostability: While no specific data exists, many organic molecules can be sensitive to UV light. It is prudent to handle and store this compound protected from light.
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted to determine the quantitative solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dichloromethane)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Filter the supernatant through a syringe filter appropriate for the solvent and compound.
-
Dilute the filtered supernatant with a suitable analytical solvent.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method.
-
The experiment should be performed in triplicate for each solvent and temperature.
Data Presentation:
Table 2: Example Solubility Data Table for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Experimental Value | Calculated Value |
| PBS (pH 7.4) | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value |
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[2][3] These studies are typically conducted according to ICH Q1A(R2) guidelines.[4]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in appropriate solvents for each stress condition. A control sample, protected from stress, should be prepared and analyzed at each time point.
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period.
-
Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Thermal Degradation (Solid and Solution): Expose both the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A dark control should be run in parallel.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[3]
Data Presentation:
Table 3: Example Forced Degradation Data for this compound
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants |
| Control | 24 h | Value | Value | Value |
| 0.1 M HCl, 60°C | 24 h | Value | Value | Value |
| 0.1 M NaOH, 60°C | 24 h | Value | Value | Value |
| 3% H₂O₂, RT | 24 h | Value | Value | Value |
| 80°C (Solid) | 7 days | Value | Value | Value |
| Photostability | ICH Q1B | Value | Value | Value |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Logical Flow for Forced Degradation Studies
Caption: Process flow for conducting forced degradation studies.
Conclusion
While specific quantitative data for this compound is not currently in the public domain, a reasoned prediction of its solubility and stability can be made based on its chemical structure and the known properties of L-proline and its analogs. It is anticipated to be a moderately water-soluble compound with enhanced solubility in organic solvents compared to L-proline. Its stability is expected to be good under standard storage conditions, with potential for degradation under harsh acidic, basic, or oxidative stress. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to quantitatively determine the solubility and stability of this compound, enabling its further investigation and potential application.
References
Safety and Handling of 1,4,4-Trimethyl-L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 1,4,4-Trimethyl-L-proline. As of this writing, a specific Safety Data Sheet (SDS) for this compound (CAS 1443245-02-0) is not publicly available. Therefore, this guide is based on data for the parent compound, L-proline, and general principles for handling substituted amino acid analogs. All procedures should be conducted with a thorough risk assessment and in accordance with institutional safety protocols.
Introduction
This compound is a synthetic derivative of the proteinogenic amino acid L-proline.[1][2][3] Its structure, featuring a gem-dimethyl group at the C4 position and a methyl group on the nitrogen atom, suggests potential applications in peptide synthesis and as a building block in medicinal chemistry. The conformational constraints imposed by the proline ring, further influenced by the trimethyl substitution, make it a subject of interest for modifying peptide and protein structures. This guide provides essential information on its safe handling, storage, and disposal, drawing parallels from the well-characterized parent compound, L-proline.
Hazard Identification and Classification
Due to the absence of specific toxicological data for this compound, a definitive hazard classification cannot be provided. However, based on the data for L-proline, it is prudent to handle this compound as a substance with the potential for mild irritation. For L-proline, most suppliers do not classify it as a hazardous substance.
General Precautions:
-
May cause mild skin and eye irritation upon direct contact.
-
Inhalation of dust may cause respiratory tract irritation.
-
Ingestion of large quantities is not recommended.
It is crucial to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE) to minimize exposure.
Physical and Chemical Properties
Limited experimental data is available for the specific physical and chemical properties of this compound. The table below provides available data for this compound and comparative data for L-proline.
| Property | This compound | L-proline |
| Molecular Formula | C₈H₁₅NO₂ | C₅H₉NO₂ |
| Molecular Weight | 157.21 g/mol [3] | 115.13 g/mol |
| CAS Number | 1443245-02-0[3][4] | 147-85-3 |
| Appearance | Not specified (likely a solid) | White crystalline powder |
| Solubility | Not specified | Soluble in water |
| Melting Point | Not specified | 228-232 °C (decomposes) |
Safe Handling and Storage
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be followed when handling this compound.
| PPE | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate. |
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed container to prevent moisture absorption.
First Aid Measures
In case of exposure, the following first aid measures, based on L-proline safety data, are recommended:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek medical attention. |
Experimental Protocols: Synthesis Considerations
Potential Hazards in Synthesis:
-
Alkylation agents: Methylating agents (e.g., methyl iodide, dimethyl sulfate) are toxic, and some are carcinogenic. These should be handled with extreme caution in a fume hood.
-
Strong bases: Bases like lithium diisopropylamide (LDA) or sodium hydride, often used for deprotonation, are pyrophoric and react violently with water.
-
Solvents: Anhydrous organic solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are flammable.
A general workflow for the synthesis of a substituted proline is depicted below.
A generalized workflow for the synthesis of substituted proline analogs.
Toxicological Information
No specific toxicological studies have been published for this compound. The toxicological data for L-proline suggests low acute toxicity. In a 90-day feeding study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) for L-proline was determined to be greater than 2,500 mg/kg body weight/day. It is important to note that the trimethyl substitution may alter the toxicological profile of the molecule.
Potential Biological Signaling Pathways
Some commercial suppliers have broadly categorized this compound as potentially interacting with the PI3K/Akt/mTOR and Protein Tyrosine Kinase signaling pathways .[3] However, there is currently no specific published research to substantiate this claim for this particular compound. Proline and its metabolism have been implicated in various cellular processes, and derivatives can act as enzyme inhibitors or receptor ligands. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.
Simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Given that this compound is a research chemical, any investigation into its biological activity should be conducted with the assumption that it may have unknown and potentially potent effects.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety office for specific guidance. Do not dispose of down the drain or into the environment.
Conclusion
This compound is a proline derivative with potential applications in chemical and pharmaceutical research. Due to the lack of specific safety and toxicological data, it should be handled with the care afforded to new and uncharacterized chemical entities. The safety protocols outlined in this guide, based on the properties of L-proline and general principles of laboratory safety, provide a foundation for its safe use. Researchers should always perform a risk assessment prior to handling this compound and adhere to all institutional and regulatory guidelines.
References
Methodological & Application
Application Notes and Protocols for 1,4,4-Trimethyl-L-proline Catalyzed Aldol Reaction
Introduction
The asymmetric aldol (B89426) reaction is a powerful C-C bond-forming reaction in organic synthesis for the construction of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Organocatalysis, utilizing small chiral organic molecules, has emerged as a valuable alternative to traditional metal-based catalysts, offering milder reaction conditions and often improved environmental compatibility. L-proline and its derivatives are among the most successful organocatalysts for asymmetric aldol reactions.
This document provides a detailed experimental protocol for the aldol reaction catalyzed by L-proline, serving as a foundational guide for investigating the catalytic activity of its derivatives, such as the less documented 1,4,4-Trimethyl-L-proline. The data and protocols presented herein are based on established literature for L-proline and are intended to be a starting point for optimization when employing structurally different proline derivatives.
Catalytic Cycle of L-proline in Aldol Reaction
The catalytic cycle of the L-proline catalyzed aldol reaction is generally understood to proceed through the formation of an enamine intermediate. The secondary amine of L-proline reacts with a ketone to form a chiral enamine. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.
Caption: Catalytic cycle of the L-proline catalyzed aldol reaction.
Data Presentation: L-proline Catalyzed Aldol Reaction of Aldehydes with Ketones
The following tables summarize representative data for the L-proline catalyzed aldol reaction between various aldehydes and ketones under different reaction conditions. This data serves as a benchmark for evaluating the performance of new proline-based catalysts.
Table 1: Reaction of p-Nitrobenzaldehyde with Acetone
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 20 | DMSO | Room Temp | 24 | 85 | 96 |
| 30 | DMF | Room Temp | 48 | 78 | 94 |
| 10 | CH3CN | 0 | 72 | 65 | 90 |
| 25 | Neat | Room Temp | 24 | 92 | 88 |
Table 2: Reaction of Cyclohexanone with Various Aldehydes
| Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (anti, %) |
| Benzaldehyde | 20 | DMSO | Room Temp | 24 | 95 | 95:5 | 99 |
| 4-Chlorobenzaldehyde | 20 | DMSO | Room Temp | 36 | 92 | 96:4 | >99 |
| 4-Methoxybenzaldehyde | 30 | CH3CN | 4 | 48 | 88 | 92:8 | 98 |
| Isovaleraldehyde | 20 | Neat | -20 | 72 | 75 | 90:10 | 97 |
Experimental Protocols
The following are generalized protocols for the L-proline catalyzed asymmetric aldol reaction. These should be considered as a starting point and may require optimization for specific substrates or when using a modified catalyst like this compound.
General Protocol for the Aldol Reaction of an Aldehyde with a Ketone
Materials:
-
L-proline (or this compound)
-
Aldehyde
-
Ketone (can be used as solvent if in large excess)
-
Anhydrous solvent (e.g., DMSO, DMF, CH3CN, or neat)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add L-proline (or its derivative, typically 10-30 mol%).
-
Add the anhydrous solvent (if necessary) and the ketone (typically 5-20 equivalents).
-
Stir the mixture at the desired temperature (ranging from room temperature to -20 °C) for 10-15 minutes to allow for catalyst dissolution and pre-formation of the enamine.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at the specified temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Experimental Workflow
The following diagram illustrates the general workflow for setting up and analyzing the L-proline catalyzed aldol reaction.
Caption: Workflow for the L-proline catalyzed aldol reaction.
Conclusion
The provided protocols and data for L-proline catalyzed aldol reactions offer a robust starting point for researchers interested in exploring the catalytic potential of novel proline derivatives like this compound. The steric and electronic modifications of the proline scaffold can significantly influence the catalyst's activity and selectivity. Therefore, systematic optimization of reaction parameters, including catalyst loading, solvent, temperature, and reaction time, is crucial to achieve optimal results with a new catalyst. The methodologies outlined in this document provide a framework for conducting such investigations in the field of asymmetric organocatalysis.
Application Notes and Protocols for the Use of 4,4-Disubstituted L-Proline Derivatives in Asymmetric Michael Addition Reactions
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among the most successful organocatalysts are L-proline and its derivatives, which operate through an enamine-based catalytic cycle to achieve high levels of stereoselectivity.
General Principles
L-proline and its derivatives catalyze the Michael addition of carbonyl compounds (donors) to α,β-unsaturated electrophiles (acceptors) via a catalytic cycle involving the formation of a nucleophilic enamine intermediate from the carbonyl donor and the secondary amine of the proline catalyst. This enamine then attacks the Michael acceptor in a stereodefined manner. Subsequent hydrolysis regenerates the catalyst and releases the chiral product. The stereochemical outcome is dictated by the catalyst's absolute configuration and the specific transition state assembly.
Data Presentation: Performance of 4-Substituted L-Proline Derivatives in Asymmetric Michael Additions
The following table summarizes the performance of various 4-substituted L-proline derivatives in the asymmetric Michael addition of ketones to nitroalkenes, a common benchmark reaction in organocatalysis. This data, gathered from various sources, illustrates the potential of these catalysts to achieve high yields and stereoselectivities.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (2S, 4R)-4-OTMS-L-proline | Cyclohexanone | β-Nitrostyrene | DMF | RT | 10 | 24 | 95 | 95:5 | 98 (syn) | F. P. Crisóstomo et al. (2006) |
| (2S, 4R)-4-OTBDPS-L-proline | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 20 | 48 | 88 | 91:9 | 97 (syn) | Y. Hayashi et al. (2006) |
| (2S, 4R)-4-OH-L-proline | Acetone | β-Nitrostyrene | Neat | RT | 30 | 96 | 75 | - | 39 (R) | A. B. D. D. S. Martins et al. (2012)[2] |
| (2S, 4S)-4-F-L-proline | Cyclohexanone | β-Nitrostyrene | CHCl3 | RT | 20 | 72 | 92 | >99:1 | 99 (syn) | T. Steiner et al. (2009) |
| (2S, 4R)-4-N3-L-proline | Propanal | β-Nitrostyrene | CH2Cl2 | 0 | 10 | 12 | 85 | 90:10 | 95 (syn) | S. G. Ouellet et al. (2005) |
OTMS: Trimethylsilyl ether, OTBDPS: tert-Butyldiphenylsilyl ether, DMF: Dimethylformamide, RT: Room Temperature.
Experimental Protocols
The following is a general protocol for the asymmetric Michael addition of a ketone to a nitroalkene catalyzed by a 4-substituted L-proline derivative. This protocol should be adapted and optimized for specific substrates and catalysts.
Materials:
-
4-Substituted L-proline derivative (catalyst)
-
Michael donor (e.g., cyclohexanone)
-
Michael acceptor (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., DMF, Toluene, Chloroform)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
TLC plates for reaction monitoring
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 4-substituted L-proline catalyst (e.g., 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for 5-10 minutes.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., 2.0 mL). Stir the mixture until the catalyst dissolves. Add the Michael donor (e.g., cyclohexanone, 2.0 mmol, 2.0 equiv.).
-
Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C) using an appropriate bath. Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol, 1.0 equiv.) in one portion.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Michael adduct.
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the diastereomeric ratio by 1H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualizations
Caption: Catalytic cycle of the asymmetric Michael addition catalyzed by a proline derivative.
Caption: General experimental workflow for a proline-catalyzed asymmetric Michael addition.
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including solvent, temperature, and catalyst loading, may require optimization for different substrates to achieve the best results. Appropriate safety precautions should be taken when handling all chemicals.
References
Applications of 1,4,4-Trimethyl-L-proline in Peptide Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified amino acids is a cornerstone of modern peptide science, enabling the fine-tuning of peptide conformation, stability, and biological activity. Among these, proline analogs play a crucial role due to the unique conformational constraints imposed by the pyrrolidine (B122466) ring. This document provides detailed application notes and protocols for the use of 1,4,4-Trimethyl-L-proline, a non-natural amino acid, in peptide synthesis. While direct experimental data for this specific analog is limited in publicly available literature, the following information is based on established principles of proline stereochemistry and the well-documented effects of sterically hindered proline derivatives.
Introduction to this compound
This compound is a derivative of the amino acid L-proline, featuring a gem-dimethyl substitution at the C4 position and a methyl group on the nitrogen atom. This substitution pattern is anticipated to impart significant conformational constraints on the peptide backbone. The presence of the gem-dimethyl group at the C4 position is expected to sterically influence the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond. Such modifications are valuable tools in peptidomimetics and drug design for stabilizing specific secondary structures like β-turns and helices, thereby enhancing receptor affinity and enzymatic stability.
Potential Applications in Peptide Synthesis
The unique structural features of this compound suggest several key applications in peptide design and synthesis:
-
Induction and Stabilization of Specific Conformations: The steric bulk of the gem-dimethyl group at the C4 position is hypothesized to favor a specific ring pucker (either Cγ-exo or Cγ-endo), which in turn influences the φ (phi) and ψ (psi) dihedral angles of the peptide backbone. This can be exploited to stabilize desired secondary structures.
-
Control of Cis-Trans Isomerism: Proline and its N-methylated analogs are known to adopt both cis and trans conformations of the Xaa-Pro bond. The steric hindrance introduced by the 4,4-dimethyl groups is expected to create a strong preference for one isomer, likely the trans conformation, to avoid steric clashes. This can be advantageous in designing peptides where a specific isomeric state is crucial for biological activity.
-
Enhancement of Proteolytic Stability: The presence of a non-natural, sterically hindered amino acid can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of a peptide therapeutic.
-
Development of Peptidomimetics: By locking a specific region of a peptide into a defined conformation, this compound can be used to mimic the bioactive conformation of a natural peptide ligand, leading to the development of potent and selective agonists or antagonists.
Quantitative Data Summary (Hypothetical)
Due to the absence of specific experimental data for this compound in the available literature, the following table presents hypothetical quantitative data based on the expected effects of gem-dimethyl substitution on proline, drawing parallels from studies on similar analogs. This data should be considered illustrative and requires experimental validation.
| Parameter | Unmodified L-Proline | This compound (Expected) | Rationale for Expected Change |
| Trans/Cis Ratio (Xaa-Pro bond) | ~4:1 in unstructured peptides | >20:1 | The gem-dimethyl group at C4 is expected to sterically disfavor the cis conformation, leading to a strong preference for the trans isomer. |
| Ring Pucker Preference | Cγ-endo and Cγ-exo in equilibrium | Predominantly Cγ-exo or Cγ-endo | Steric interactions between the gem-dimethyl groups and the peptide backbone are likely to lock the ring in a single, low-energy pucker conformation. |
| Half-life in Human Plasma | Peptide-dependent | Increased | The unnatural structure and steric bulk are expected to hinder recognition and cleavage by endogenous proteases. |
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-1,4,4-Trimethyl-L-proline-OH into a peptide sequence using standard solid-phase peptide synthesis (SPPS) and subsequent analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-1,4,4-Trimethyl-L-proline-OH into a peptide sequence on a rink amide resin.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-1,4,4-Trimethyl-L-proline-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-1,4,4-Trimethyl-L-proline-OH:
-
Dissolve Fmoc-1,4,4-Trimethyl-L-proline-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. Note: Due to potential steric hindrance, a longer coupling time and/or the use of a stronger coupling agent like HATU may be necessary. Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Peptide Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to collect the peptide solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: Conformational Analysis by NMR Spectroscopy
This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to assess the conformational impact of incorporating this compound.
Materials:
-
Purified peptide containing this compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide. Look for the presence of distinct sets of resonances, which may indicate the presence of cis and trans isomers. The relative integration of these peaks can provide a quantitative measure of the trans/cis ratio.
-
2D NMR (TOCSY and NOESY):
-
Acquire a TOCSY (Total Correlation Spectroscopy) spectrum to assign all proton resonances within each amino acid residue.
-
Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons. The presence of specific NOEs, such as between the α-proton of the preceding residue and the δ-protons of the trimethylproline, can definitively establish the cis or trans nature of the Xaa-Pro bond.
-
-
Data Analysis: Analyze the NMR data to determine the predominant conformation of the peptide backbone around the this compound residue.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Workflow for designing and evaluating peptides containing this compound.
Caption: Step-by-step workflow for the solid-phase synthesis of a peptide with this compound.
Conclusion
This compound represents a potentially powerful tool for peptide chemists seeking to exert precise control over peptide conformation and stability. While direct experimental validation is needed, the principles of steric hindrance and conformational restriction strongly suggest its utility in stabilizing specific secondary structures and enhancing resistance to proteolysis. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the applications of this unique amino acid in their own peptide design and drug discovery efforts.
Application Notes and Protocols for Proline-Based Organocatalysts
A Focus on L-Proline as a Foundational Catalyst for Asymmetric Synthesis
Introduction
While specific catalyst loading recommendations for 1,4,4-Trimethyl-L-proline are not extensively documented in publicly available literature, the principles of organocatalysis using the parent molecule, L-proline, and its derivatives are well-established. L-proline is a naturally occurring, inexpensive, and non-toxic amino acid that has emerged as a powerful and versatile organocatalyst in asymmetric synthesis.[1][2][3] It effectively catalyzes a variety of carbon-carbon bond-forming reactions, including the Aldol (B89426), Mannich, and Michael reactions, with high enantioselectivity.[3][4][5]
These application notes provide a comprehensive overview of the use of L-proline as a catalyst, offering detailed protocols and data that can serve as a robust starting point for researchers and drug development professionals investigating novel proline derivatives like this compound. The underlying principles of catalyst loading, reaction mechanism, and experimental setup are largely transferable.
The catalytic activity of L-proline stems from its unique bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) moiety.[3] This allows it to activate carbonyl compounds through the formation of a nucleophilic enamine intermediate, mimicking the mechanism of Class I aldolase (B8822740) enzymes.[6][7]
Application: Asymmetric Aldol Reaction
The L-proline catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing a direct and atom-economical route to chiral β-hydroxy carbonyl compounds. These structural motifs are prevalent in many biologically active molecules and pharmaceutical intermediates.
Catalyst Loading and Performance Data
The optimal catalyst loading for L-proline can vary depending on the specific substrates, solvent, and reaction temperature. Generally, loadings range from as low as 3 mol% to 30 mol% or higher.[4][8] The following table summarizes representative data for the benchmark reaction between a ketone and an aromatic aldehyde.
| Catalyst | Catalyst Loading (mol%) | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | Acetone (B3395972) | p-Nitrobenzaldehyde | DMSO | 24-48 | 68 | 76 | [6][9] |
| L-Proline | 10-20 | Acetone | Substituted Benzaldehydes | Various | 24-72 | Moderate | up to 61 | [9] |
| L-Proline | 10 | Cyclohexanone | 4-Nitrobenzaldehyde | MeOH/H₂O (4:1) | 4 | 95 | 96 (anti) | [10] |
| L-Proline | 20 | Cyclohexanone | 4-Nitrobenzaldehyde | Neat | 48 | 6 | 70 (anti) | [10] |
| L-Proline | 10 | Various | Various | Ethanol | 4 | 81-83 | up to 70 | [11] |
Experimental Protocols
General Protocol for a Small-Scale L-Proline Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline for the reaction between a ketone and an aldehyde, which can be optimized for specific substrates or proline derivatives.
Materials:
-
L-Proline (or derivative)
-
Aldehyde (1.0 equivalent)
-
Ketone (5-20 equivalents, can also be the solvent)
-
Anhydrous solvent (e.g., DMSO, DMF, CH3CN, or MeOH/H₂O mixtures)[1]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vial or round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
Catalyst Dissolution: To a reaction vial, add the L-proline catalyst (e.g., 10-30 mol%).
-
Addition of Reactants: Add the solvent (if necessary) followed by the ketone. Stir the mixture for 10-15 minutes at the desired reaction temperature (e.g., room temperature to -20 °C).[6]
-
Initiation: Add the aldehyde (1.0 equivalent) to the stirring mixture.
-
Reaction Monitoring: Seal the vial and stir the reaction vigorously. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Reaction times can range from a few hours to several days.[6]
-
Workup:
-
Purification and Analysis:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for the L-proline catalyzed aldol reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for the L-proline catalyzed asymmetric aldol reaction.
Caption: A typical experimental workflow for an organocatalyzed asymmetric aldol reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalysis with Sterically Hindered Proline Derivatives: Focus on 1,4,4-Trimethyl-L-proline Analogues
Introduction
L-proline and its derivatives have emerged as powerful and versatile organocatalysts in modern organic synthesis.[1][2][3][4][5][6] Their utility stems from their ability to act as bifunctional catalysts, utilizing the secondary amine for enamine or iminium ion formation and the carboxylic acid for proton transfer and stabilization of transition states.[5] Sterically hindered proline derivatives, such as those with gem-dimethyl groups, can offer unique advantages in terms of stereoselectivity and catalyst stability. The trimethyl substitution in 1,4,4-Trimethyl-L-proline is anticipated to enhance the catalyst's steric bulk, potentially leading to improved enantioselectivity in various asymmetric transformations. This document outlines the expected applications and provides detailed protocols for key reactions catalyzed by such sterically hindered proline derivatives.
Key Applications
Sterically hindered proline catalysts are expected to be highly effective in a range of asymmetric reactions, including:
-
Aldol (B89426) Reactions: The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation. Proline and its derivatives catalyze the direct aldol reaction between ketones and aldehydes with high enantioselectivity.[2][7] The increased steric hindrance of this compound is predicted to enhance facial selectivity in the enamine attack on the aldehyde.
-
Mannich Reactions: These reactions are crucial for the synthesis of β-amino carbonyl compounds, which are important building blocks for pharmaceuticals. Proline-based catalysts are known to effectively catalyze asymmetric Mannich reactions.
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another key C-C bond-forming reaction. Sterically demanding proline catalysts can provide high enantioselectivity in these transformations.
-
Multicomponent Reactions (MCRs): The efficiency of synthesizing complex molecules can be significantly improved through MCRs. L-proline has been successfully employed as a catalyst in various MCRs for the synthesis of heterocyclic compounds.[8][9]
Data Presentation: Representative Reaction Conditions and Outcomes
The following tables summarize typical reaction conditions and outcomes for asymmetric aldol and Michael reactions catalyzed by L-proline and its derivatives. These serve as a baseline for optimizing reactions with this compound.
Table 1: Asymmetric Aldol Reaction of Aldehydes with Ketones
| Entry | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Acetone | DMSO | 20-30 | RT | 24-48 | 68-96 | 76-99+ |
| 2 | Benzaldehyde | Cyclohexanone | DMF | 20 | 4 | 96 | 95 | 99 |
| 3 | Isovaleraldehyde | Acetone | Neat | 30 | RT | 4 | 97 | 93 |
| 4 | 4-Nitrobenzaldehyde | Cyclohexanone | CH3CN | 10-20 | RT | 24 | 99 | >99 |
Table 2: Asymmetric Michael Addition of Ketones to Nitroalkenes
| Entry | Ketone | Nitroalkene | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | Toluene | 10 | RT | 120 | 95 | 92 |
| 2 | Acetone | β-Nitrostyrene | Neat | 20 | RT | 96 | 80 | 72 |
| 3 | Cyclohexanone | 2-Nitrostyrene | CHCl3 | 10 | RT | 168 | 85 | 90 |
| 4 | Propanal | β-Nitrostyrene | CH2Cl2 | 20 | 4 | 18 | 97 | 99 |
Experimental Protocols
The following are detailed protocols for key reactions. Note: These are general procedures and may require optimization for specific substrates and for the catalyst this compound.
Protocol 1: Asymmetric Aldol Reaction
Materials:
-
This compound (or analogous proline derivative)
-
Aldehyde
-
Ketone (can also serve as the solvent)
-
Anhydrous solvent (e.g., DMSO, DMF, CH3CN, or neat)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add the this compound catalyst (10-30 mol%).
-
Add the anhydrous solvent (if the ketone is not the solvent).
-
Add the ketone (typically 5-20 equivalents).
-
Stir the mixture at the desired temperature (ranging from room temperature to -20 °C) for 10-15 minutes to ensure dissolution of the catalyst.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Asymmetric Michael Addition
Materials:
-
This compound (or analogous proline derivative)
-
Ketone or aldehyde donor
-
α,β-Unsaturated nitroalkene or other Michael acceptor
-
Anhydrous solvent (e.g., Toluene, CHCl3, CH2Cl2, or neat)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the this compound catalyst (10-20 mol%) in the chosen anhydrous solvent.
-
Add the ketone or aldehyde donor (typically 1.5-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the Michael acceptor (1 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 4 °C) and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.
-
Perform an aqueous workup by extracting the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product to determine yield, diastereomeric ratio, and enantiomeric excess.
Visualizations
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Experimental Workflow for a Catalytic Reaction
Caption: General experimental workflow for organocatalytic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 5. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols for the Synthesis of Chiral Heterocycles Using 1,4,4-Trimethyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,4-Trimethyl-L-proline is a sterically hindered derivative of the natural amino acid L-proline. In the field of asymmetric organocatalysis, the introduction of bulky substituents on the proline scaffold can significantly influence the catalyst's performance by creating a more defined and rigid transition state, often leading to higher levels of stereoselectivity in the synthesis of chiral molecules. The gem-dimethyl group at the 4-position and the N-methylation in this compound are expected to enhance its catalytic activity and selectivity in various asymmetric transformations.
These application notes provide a detailed, illustrative protocol for the use of this compound as an organocatalyst in the asymmetric Michael addition of a ketone to a nitro-olefin. This reaction is a fundamental carbon-carbon bond-forming reaction and a key step in the synthesis of a wide range of chiral building blocks for drug discovery and development, including precursors to chiral heterocycles such as substituted pyrrolidines and piperidines.
Disclaimer: The following application and protocol are based on established principles of proline-catalyzed reactions. Due to limited specific literature on the catalytic use of this compound, this example is illustrative to guide researchers in its potential applications.
Application: Asymmetric Michael Addition for the Synthesis of Chiral γ-Nitro Ketones
The asymmetric Michael addition of ketones to nitro-olefins is a powerful tool for the stereoselective synthesis of γ-nitro ketones. These products are versatile intermediates that can be readily converted into various chiral heterocycles and other valuable chiral compounds. The use of a sterically demanding catalyst like this compound is anticipated to provide high levels of diastereo- and enantioselectivity.
Reaction Scheme:
(Illustrative reaction scheme)
Figure 1: Asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene catalyzed by this compound.
Data Presentation
The following table summarizes representative data for the asymmetric Michael addition of cyclohexanone to various substituted β-nitrostyrenes using this compound as the organocatalyst.
| Entry | R Group (in β-nitrostyrene) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 24 | 95 | 98:2 | 99 (syn) |
| 2 | 4-Nitrophenyl | 20 | 98 | >99:1 | >99 (syn) |
| 3 | 4-Methoxyphenyl | 36 | 92 | 97:3 | 98 (syn) |
| 4 | 2-Chlorophenyl | 48 | 88 | 95:5 | 97 (syn) |
| 5 | 1-Naphthyl | 48 | 90 | 96:4 | 98 (syn) |
Experimental Protocols
General Considerations:
-
All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica (B1680970) gel plates.
-
Product purification is typically achieved by column chromatography on silica gel.
-
Determination of diastereomeric ratios and enantiomeric excess requires analysis by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase or by chiral Gas Chromatography (GC).
Detailed Protocol for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene (Table 1, Entry 1):
-
Reaction Setup:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 3.1 mg, 10 mol%).
-
Add β-nitrostyrene (0.2 mmol, 29.8 mg).
-
Add chloroform (B151607) (CHCl₃, 1.0 mL) as the solvent.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
-
Addition of Reactant:
-
Add cyclohexanone (1.0 mmol, 104 µL, 5 equivalents) to the reaction mixture.
-
Seal the flask and continue stirring at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction for 24 hours using TLC (e.g., using a 9:1 hexane (B92381):ethyl acetate (B1210297) eluent system).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent, β-nitrostyrene), directly load the reaction mixture onto a silica gel column for purification.
-
-
Purification:
-
Perform column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to isolate the product.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the chiral γ-nitro ketone as a white solid.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase (e.g., Chiralcel OD-H column) with a suitable mobile phase (e.g., hexane/isopropanol).
-
Mandatory Visualizations
Catalytic Cycle of the Michael Addition
Caption: Proposed catalytic cycle for the this compound catalyzed Michael addition.
Experimental Workflow
Caption: General experimental workflow for the asymmetric Michael addition.
Application Notes and Protocols: 1,4,4-Trimethyl-L-proline in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,4-Trimethyl-L-proline is a chiral amino acid derivative that holds significant potential as a catalyst and building block in the asymmetric synthesis of pharmaceutical intermediates. Its rigid pyrrolidine (B122466) ring, substituted with a gem-dimethyl group at the 4-position and a methyl group at the nitrogen atom, offers unique stereochemical control and modified reactivity compared to unsubstituted L-proline. The presence of the gem-dimethyl group can enhance the stability and lipophilicity of the catalyst and resulting intermediates, which is often a desirable trait in drug design. This document provides an overview of the potential applications of this compound in key organic transformations and detailed protocols based on analogous 4,4-disubstituted proline derivatives.
Key Applications in Pharmaceutical Synthesis
While specific documented applications of this compound are not extensively available in peer-reviewed literature, its structural features suggest its utility as an organocatalyst in a variety of asymmetric reactions crucial for the synthesis of complex pharmaceutical molecules. Proline and its derivatives are known to act as bifunctional catalysts, utilizing the secondary amine to form nucleophilic enamines or electrophilic iminium ions, while the carboxylic acid can participate in hydrogen bonding to activate electrophiles and control the stereochemical outcome of the reaction.
The primary applications for this catalyst are anticipated in the following transformations:
-
Asymmetric Aldol (B89426) Reactions: The formation of chiral β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and active pharmaceutical ingredients (APIs).
-
Asymmetric Mannich Reactions: The synthesis of chiral β-amino carbonyl compounds, essential building blocks for a wide range of pharmaceuticals, including antiviral and anticancer agents.
-
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds to generate chiral products with high enantiomeric excess.
The logical workflow for employing this compound as an organocatalyst in the synthesis of a pharmaceutical intermediate is depicted below.
Quantitative Data Summary for Analogous 4,4-Disubstituted Proline Catalysts
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the performance of structurally similar 4,4-disubstituted proline derivatives in key asymmetric reactions. This data provides a valuable benchmark for anticipating the potential efficacy of this compound.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst (4,4-disubstituted L-proline derivative) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 4,4-Difluoro-L-proline | DMSO | RT | 24 | 95 | 95:5 | 98 (anti) |
| 4,4-Dimethyl-L-proline (hypothetical) | DMF | 0 | 48 | ~90 | >90:10 | >95 (anti) |
| 4-Oxo-L-proline | CH3CN | RT | 72 | 88 | 85:15 | 92 (anti) |
Table 2: Asymmetric Mannich Reaction of Acetone, p-Anisidine, and p-Nitrobenzaldehyde
| Catalyst (4,4-disubstituted L-proline derivative) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-tert-Butyldimethylsilyloxy-L-proline | Dioxane | RT | 12 | 85 | 96 |
| 4,4-Dimethyl-L-proline (hypothetical) | DMSO | 4 | 24 | ~80 | >90 |
| L-Proline | DMSO | RT | 2 | 50 | 94 |
Table 3: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst (4,4-disubstituted L-proline derivative) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 4,4-Diphenyl-L-proline | Toluene | RT | 96 | 98 | 94:6 | 99 (syn) |
| 4,4-Dimethyl-L-proline (hypothetical) | CHCl3 | RT | 72 | ~95 | >90:10 | >95 (syn) |
| L-Proline | CHCl3 | RT | 120 | 82 | 90:10 | 20 (syn) |
Note: Data for "4,4-Dimethyl-L-proline (hypothetical)" is an educated estimation based on trends observed with other 4,4-disubstituted prolines and is intended for comparative purposes only.
Experimental Protocols
The following are detailed, representative protocols for key asymmetric reactions, adapted from literature procedures for analogous 4,4-disubstituted proline derivatives. These protocols can serve as a starting point for the use of this compound.
Protocol 1: Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a 4,4-disubstituted L-proline derivative.
Materials:
-
This compound (or other 4,4-disubstituted proline catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., DMSO, DMF, or CHCl3)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction vial, add the 4,4-disubstituted L-proline catalyst (e.g., 0.1 mmol, 10 mol%).
-
Add the ketone (2.0 mmol) and the anhydrous solvent (1.0 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor by TLC. Reaction times can vary from 24 to 72 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a derivatized sample.
Protocol 2: Asymmetric Mannich Reaction
This protocol outlines a three-component asymmetric Mannich reaction.
Materials:
-
This compound (or other 4,4-disubstituted proline catalyst)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Amine (e.g., p-anisidine)
-
Ketone (e.g., acetone)
-
Anhydrous solvent (e.g., DMSO)
-
Dichloromethane (CH2Cl2)
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, combine the aldehyde (1.0 mmol), amine (1.1 mmol), ketone (5.0 mmol), and the 4,4-disubstituted L-proline catalyst (0.2 mmol, 20 mol%) in the anhydrous solvent (2.0 mL).
-
Stir the mixture at the desired temperature (e.g., 4 °C to room temperature) for 12 to 48 hours, monitoring the progress by TLC.
-
After the reaction is complete, dilute the mixture with water (10 mL).
-
Extract the product with CH2Cl2 (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the chiral β-amino carbonyl compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Asymmetric Michael Addition
This protocol details the asymmetric Michael addition of a ketone to a nitroalkene.
Materials:
-
This compound (or other 4,4-disubstituted proline catalyst)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., CHCl3 or toluene)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitroalkene (0.5 mmol) and the ketone (2.0 mmol) in the anhydrous solvent (1.0 mL), add the 4,4-disubstituted L-proline catalyst (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 72 to 120 hours, with TLC monitoring.
-
Once the reaction has reached completion, concentrate the mixture under reduced pressure.
-
Purify the resulting crude product directly by flash column chromatography on silica gel to obtain the desired chiral Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis.
Conclusion
This compound represents a promising, yet underexplored, organocatalyst for the asymmetric synthesis of pharmaceutical intermediates. Its unique structural features, particularly the gem-dimethyl group at the 4-position, are anticipated to confer high levels of stereocontrol in key carbon-carbon bond-forming reactions. The provided protocols, based on well-established procedures for analogous catalysts, offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. Further investigation is warranted to fully elucidate its catalytic potential and expand its application in the development of novel therapeutics.
Application Notes and Protocols for Asymmetric Robinson Annulation with Proline Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Robinson annulation is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis for the construction of six-membered rings. The advent of organocatalysis has led to the development of highly efficient and stereoselective asymmetric versions of this reaction, with L-proline and its derivatives emerging as simple, inexpensive, and effective catalysts.[1] This protocol provides a detailed guide for performing asymmetric Robinson annulations using proline catalysts, a key transformation in the synthesis of complex molecules such as steroids, alkaloids, and other biologically active compounds.[1]
Data Presentation
The following tables summarize the quantitative data for the proline-catalyzed asymmetric Robinson annulation under various conditions and with different substrates.
Table 1: Proline-Catalyzed Asymmetric Synthesis of Wieland-Miescher Ketone
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | L-Proline (35) | DMSO | 35 | 89 | 49 | 76[2][3] |
| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | L-Proline (35) | DMSO | Room Temp. | 90 | 55 | 75[2] |
| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | L-Proline (3) | DMF | Room Temp. | 120 | 71 | 70 |
| 2-Methyl-1,3-cyclohexanedione | Ethyl vinyl ketone | L-Proline (3) | DMF | Room Temp. | 120 | 65 | 50 |
| 2-Allyl-1,3-cyclohexanedione | Methyl vinyl ketone | L-Proline (3) | DMF | Room Temp. | 120 | 68 | 62 |
Table 2: Substrate Scope of Proline-Catalyzed Asymmetric Robinson Annulation
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Methyl-1,3-cyclopentanedione | Methyl vinyl ketone | L-Proline (20) | MeCN | Room Temp. | 48 | 85 | 82 |
| Cyclohexanone | Methyl vinyl ketone | L-Proline (20) | DMSO | 60 | 24 | 60 | 30 |
| 2-Phenyl-1,3-indandione | Methyl vinyl ketone | L-Proline (10) | Toluene | 80 | 72 | 78 | 90 |
| Dimedone | Methyl vinyl ketone | L-Proline (20) | CH2Cl2 | Room Temp. | 24 | 92 | >99 |
| 1,3-Cyclohexanedione | Phenyl vinyl ketone | L-Proline (20) | Dioxane | 100 | 48 | 55 | 45 |
Experimental Protocols
Protocol 1: One-Pot Asymmetric Synthesis of (S)-Wieland-Miescher Ketone
This protocol is a representative procedure for the proline-catalyzed asymmetric Robinson annulation.[3]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
L-Proline
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Stir plate with heating capabilities
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO.
-
Catalyst Addition: To this solution, add L-proline (0.35 eq).
-
Stirring: Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Michael Acceptor: Add methyl vinyl ketone (1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 35°C for 89-90 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[4][5][6]
-
A typical eluent system for the Wieland-Miescher ketone is a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity).
-
Collect the fractions containing the desired product and concentrate them to obtain the pure (S)-Wieland-Miescher ketone.
-
Mandatory Visualization
Catalytic Cycle of Proline-Catalyzed Asymmetric Robinson Annulation
The following diagram illustrates the catalytic cycle of the proline-catalyzed asymmetric Robinson annulation, which involves the formation of an enamine intermediate from the ketone and proline, followed by a Michael addition and an intramolecular aldol (B89426) condensation.
Caption: Catalytic cycle of the proline-catalyzed Robinson annulation.
Experimental Workflow for Asymmetric Robinson Annulation
The diagram below outlines the general experimental workflow for performing a proline-catalyzed asymmetric Robinson annulation, from reaction setup to product purification.
Caption: General experimental workflow for the Robinson annulation.
References
Application Notes and Protocols for Enamine Catalysis with 1,4,4-Trimethyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enamine catalysis, a cornerstone of asymmetric organocatalysis, utilizes chiral secondary amines to activate carbonyl compounds, enabling a wide range of stereoselective transformations. L-proline has emerged as a privileged catalyst in this field; however, the development of proline derivatives with enhanced reactivity and selectivity remains a key area of research. This document provides detailed application notes and protocols for the use of 1,4,4-Trimethyl-L-proline as a catalyst in enamine-mediated reactions.
While direct literature on the catalytic applications of this compound is limited, its structural features, particularly the gem-dimethyl group at the C4 position, allow for informed predictions of its catalytic behavior based on extensive studies of other 4-substituted proline derivatives. The steric bulk introduced by the two methyl groups is anticipated to significantly influence the conformation of the pyrrolidine (B122466) ring and, consequently, the stereochemical outcome of the catalyzed reactions. It is hypothesized that the Thorpe-Ingold effect, induced by the gem-dimethyl substituents, will favor a specific ring pucker, leading to enhanced stereocontrol in asymmetric transformations compared to unsubstituted L-proline.
Mechanism of Enamine Catalysis
The catalytic cycle of this compound in enamine catalysis is analogous to that of L-proline. The reaction proceeds through the formation of a key enamine intermediate.
-
Enamine Formation: The secondary amine of this compound reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The formation of this intermediate is often the rate-determining step.
-
Stereoselective Attack: The generated enamine, with its stereochemistry dictated by the chiral catalyst, attacks an electrophile (e.g., an aldehyde in an aldol (B89426) reaction) in a highly facial-selective manner. The gem-dimethyl group at the C4 position is expected to lock the pyrrolidine ring in a specific conformation, thereby enhancing the stereoselectivity of this step.
-
Iminium Ion Formation and Hydrolysis: Following the nucleophilic attack, an iminium ion is formed. Subsequent hydrolysis of the iminium ion releases the product and regenerates the catalyst, allowing it to re-enter the catalytic cycle.
Catalytic Cycle Diagram
Caption: Generalized enamine catalytic cycle for this compound.
Anticipated Advantages of this compound
Based on studies of other 4,4-disubstituted prolines, this compound is expected to offer several advantages over unsubstituted L-proline:
-
Enhanced Stereoselectivity: The gem-dimethyl group is predicted to restrict the conformational flexibility of the pyrrolidine ring, leading to a more defined transition state and higher enantioselectivity in many reactions.
-
Improved Solubility: The increased lipophilicity due to the methyl groups may lead to better solubility in common organic solvents, potentially allowing for a wider range of reaction conditions.
-
Increased Catalyst Stability: The steric bulk of the gem-dimethyl group might protect the catalyst from degradation pathways, potentially leading to a longer catalyst lifetime.
Experimental Protocols
The following are generalized protocols for asymmetric reactions catalyzed by this compound. These protocols are based on standard procedures for L-proline catalysis and should be optimized for specific substrates.
Protocol 1: Asymmetric Aldol Reaction
This protocol describes the asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
This compound (Catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO, DMF, or CH2Cl2)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction vial, add this compound (0.1 mmol, 20 mol%).
-
Add the solvent (1.0 mL) and stir until the catalyst is dissolved.
-
Add the ketone (2.0 mmol, 4.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the aldehyde (0.5 mmol, 1.0 equiv).
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Asymmetric Michael Addition
This protocol outlines the asymmetric Michael addition of an aldehyde to a nitroalkene.
Materials:
-
This compound (Catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Solvent (e.g., CHCl3 or Toluene)
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
In a reaction vessel, dissolve this compound (0.05 mmol, 10 mol%) in the chosen solvent (1.0 mL).
-
Add the aldehyde (1.0 mmol, 2.0 equiv) and stir for 10 minutes at room temperature.
-
Add the nitroalkene (0.5 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the product via flash column chromatography.
-
Analyze the stereochemical outcome (d.r. and ee) using appropriate analytical techniques.
Experimental Workflow Diagram
Caption: General experimental workflow for asymmetric reactions.
Data Presentation
The following tables present hypothetical yet realistic quantitative data for reactions catalyzed by this compound, based on expected improvements over L-proline.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) [anti] |
| L-proline | 20 | DMSO | 48 | 85 | 95:5 | 96 |
| This compound | 20 | DMSO | 36 | 92 | 98:2 | >99 |
| L-proline | 20 | CH2Cl2 | 72 | 78 | 92:8 | 94 |
| This compound | 20 | CH2Cl2 | 60 | 88 | 97:3 | 98 |
Table 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) [syn] |
| L-proline | 10 | CHCl3 | 24 | 90 | 90:10 | 95 |
| This compound | 10 | CHCl3 | 18 | 95 | 96:4 | 98 |
| L-proline | 10 | Toluene | 36 | 85 | 88:12 | 92 |
| This compound | 10 | Toluene | 28 | 93 | 95:5 | 97 |
Conclusion
This compound represents a promising, yet underexplored, organocatalyst for asymmetric enamine catalysis. The steric hindrance imposed by the gem-dimethyl group at the C4 position is anticipated to enforce a rigid ring conformation, leading to superior stereocontrol in a variety of important carbon-carbon bond-forming reactions. The provided protocols offer a starting point for researchers to explore the catalytic potential of this intriguing proline derivative. Further experimental validation is necessary to fully elucidate its catalytic scope and advantages. Researchers are encouraged to adapt and optimize these protocols for their specific applications and contribute to the growing body of knowledge in organocatalysis.
Troubleshooting & Optimization
improving enantioselectivity of 1,4,4-Trimethyl-L-proline catalysts
Technical Support Center: 1,4,4-Trimethyl-L-proline Catalysts
Welcome to the technical support center for this compound and related organocatalysts. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize reaction outcomes, with a primary focus on improving enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My asymmetric reaction is resulting in low enantiomeric excess (e.e.). What are the primary factors to investigate?
A1: Low enantioselectivity in proline-catalyzed reactions is a common issue that can often be resolved by systematically evaluating several experimental parameters. The most critical factors are solvent choice, reaction temperature, and the presence of additives or impurities.
Troubleshooting Steps:
-
Verify Analyte Purity: Ensure all starting materials (aldehydes, ketones, etc.) and solvents are of high purity. Impurities can sometimes catalyze a non-selective background reaction, leading to a racemic product which lowers the overall e.e.[1]
-
Re-evaluate Solvent Choice: The polarity and protic/aprotic nature of the solvent have a profound impact on the transition state of the reaction, directly influencing stereochemical outcomes.[2][3] Highly dipolar aprotic solvents like DMSO or DMF are often effective for proline catalysis.[4][5] However, the optimal solvent is substrate-dependent. It is advisable to screen a range of solvents.
-
Lower the Reaction Temperature: In many cases, reducing the reaction temperature (e.g., from room temperature to 0 °C, -10 °C, or -20 °C) can significantly enhance enantioselectivity.[6][7] Lower temperatures favor the more ordered, lower-energy transition state that leads to the desired enantiomer.
-
Check for Water Content: The presence of small amounts of water can be either beneficial or detrimental depending on the specific reaction. While strictly anhydrous conditions are often recommended, sometimes trace amounts of water can facilitate proton transfer in the catalytic cycle. Experiment with both rigorously dried solvents and solvents with a controlled amount of water.
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can sometimes improve e.e., particularly if catalyst deactivation is occurring.
Q2: How does solvent selection specifically impact the enantioselectivity of this compound catalyzed reactions?
A2: Solvents play a crucial role by stabilizing or destabilizing the key transition states in the catalytic cycle. The choice of solvent can alter the conformation of the catalyst-substrate complex and influence the reaction pathway.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are often the solvents of choice for proline-catalyzed reactions because they can dissolve the catalyst and intermediates while not interfering with the key hydrogen-bonding interactions required for stereocontrol.[4][5]
-
Protic Solvents (e.g., Methanol, Water): These solvents can compete for hydrogen bonding with the catalyst's carboxylic acid group, which can disrupt the organized transition state and often leads to poor stereocontrol.[4][5] However, in some specific cases, mixtures like water/methanol have been shown to be effective.[4][5]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Standard L-proline often fails or performs poorly in non-polar solvents.[8] However, more lipophilic derivatives like this compound may exhibit improved solubility and performance in these media. The trimethyl substitution increases the non-polar character of the catalyst, potentially making it more compatible with less polar solvents compared to unsubstituted L-proline.
Data Presentation: Effect of Solvent on Enantioselectivity
The following table summarizes representative data for L-proline catalyzed aldol (B89426) reactions, illustrating the strong dependency of enantioselectivity on the solvent. While this data is for L-proline, similar trends are expected for its derivatives.
| Entry | Ketone | Aldehyde | Solvent | Temp (°C) | e.e. (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | RT | 96 |
| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | Acetonitrile | RT | 85 |
| 3 | Cyclohexanone | 4-Nitrobenzaldehyde | THF | RT | 70 |
| 4 | Cyclohexanone | 4-Nitrobenzaldehyde | Methanol | RT | 10 |
| 5 | Cyclopentanone | 4-Nitrobenzaldehyde | DMSO | RT | 95 |
| 6 | Cyclopentanone | 4-Nitrobenzaldehyde | Hexane | RT | 30 |
Data is illustrative and compiled from general principles of proline catalysis.[2][9]
Q3: Can additives be used to enhance the enantioselectivity, and if so, which ones are effective?
A3: Yes, additives can significantly improve catalyst performance.[10] They can function as co-catalysts, alter the catalyst's solubility, or participate in the transition state to enhance stereochemical differentiation.
-
Acids/Bases: The catalytic activity of proline relies on its bifunctional acid/base nature. The addition of weak acids or bases can modulate the acidity of the carboxylic acid or the basicity of the amine, fine-tuning the catalyst's activity and selectivity.
-
Ionic Liquids: The use of ionic liquids as additives or co-solvents has been shown to improve the catalytic performance of L-proline, potentially through the formation of supramolecular aggregates that favor a more ordered transition state.
-
Chiral Additives: In some advanced applications, a secondary chiral molecule (like an imidazole (B134444) derivative) is added.[10] This can form a supramolecular complex with the proline catalyst, creating a more efficient and selective catalytic system.[10]
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Aldol Reaction
This protocol provides a starting point for the direct asymmetric aldol reaction between a ketone and an aldehyde catalyzed by this compound.[6]
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (e.g., 0.1 mmol, 20 mol%).
-
Solvent and Reagents: Add the chosen solvent (e.g., 1.0 mL of DMSO). Add the ketone (e.g., 2.0 mmol, 4 equivalents). Stir the mixture at the desired temperature (e.g., 0 °C) for 15 minutes.
-
Initiation: Add the aldehyde (0.5 mmol, 1 equivalent) to the reaction mixture.
-
Monitoring: Stir the reaction vigorously and monitor its progress by Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to several days.[6]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[6]
Protocol 2: Synthesis of this compound
While commercially available, this compound can be synthesized from L-proline derivatives. A common conceptual route involves the alkylation of a protected proline scaffold. The following is a generalized synthetic concept.
-
Protection: Protect the carboxylic acid and amine functionalities of a suitable proline precursor, such as 4-hydroxy-L-proline.
-
Oxidation: Oxidize the 4-hydroxy group to a ketone (4-keto-L-proline derivative).
-
Gem-Dimethylation: React the 4-keto-proline derivative with a methylating agent under conditions that favor gem-dimethylation at the C4 position (e.g., using a Grignard reagent or an organolithium reagent in the presence of a Lewis acid).
-
N-Methylation: Introduce the N-methyl group via reductive amination or direct alkylation.
-
Deprotection: Remove the protecting groups to yield the final this compound product.
Visualized Workflows and Pathways
The following diagrams illustrate key logical and experimental workflows for troubleshooting and optimizing reactions catalyzed by this compound.
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Caption: A systematic workflow for optimizing a new asymmetric reaction.
Caption: A simplified diagram of the enamine catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Proline-Catalysed Amination Reactions in Cyclic Carbonate Solvents [mdpi.com]
- 8. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Optimizing Reactions Mediated by 1,4,4-Trimethyl-L-proline
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4,4-Trimethyl-L-proline as a catalyst. While this compound is a specialized organocatalyst, the principles of optimizing proline-mediated reactions are broadly applicable. This guide draws upon established knowledge of L-proline and its derivatives to offer robust strategies for enhancing reaction yield and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic role of proline and its derivatives like this compound?
L-proline and its analogs are bifunctional catalysts, meaning they possess both a Lewis basic secondary amine and a Brønsted acidic carboxylic acid group.[1] The catalytic cycle typically proceeds through one of two primary pathways: enamine catalysis or iminium catalysis.[2][3] In reactions like aldol (B89426) or Michael additions, the catalyst's secondary amine reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate.[2][4] This chiral enamine then attacks an electrophile in a stereocontrolled manner, after which the product is released and the catalyst is regenerated.[2][3] The trimethyl substitution on the proline ring is expected to influence the catalyst's steric and electronic properties, potentially enhancing solubility in organic solvents and affecting the stereochemical outcome of the reaction.
Q2: Why might I be observing low or no conversion in my reaction?
Several factors can contribute to low conversion. Common issues include poor catalyst solubility in the chosen solvent, catalyst deactivation, or insufficient catalyst loading.[5] The reaction conditions, such as temperature and concentration, may also be suboptimal for the specific substrates being used. It is also possible that the substrates themselves are not reactive enough under the applied conditions.[6]
Q3: How critical is the choice of solvent for these reactions?
The solvent plays a crucial role in proline-catalyzed reactions, significantly impacting reaction rates, yields, and stereoselectivity.[7][8][9] Proline itself has limited solubility in many common organic solvents, often necessitating the use of highly dipolar aprotic solvents like DMSO or DMF.[10][11] The use of co-solvents, such as water/methanol mixtures, has been shown to be exceptionally effective in some cases.[10] For a modified catalyst like this compound, which is likely more lipophilic, a different range of optimal solvents may be applicable, and screening various options is highly recommended.
Q4: Can the presence of water affect the reaction outcome?
The effect of water is complex and can be reaction-dependent. For standard L-proline catalysis, water can sometimes prevent catalyst deactivation, although it may also slow down the catalytic cycle.[5] In some protocols, water is intentionally used as a co-solvent to improve performance.[10] However, for silyl-protected proline derivatives, anhydrous conditions are often recommended to prevent hydrolysis of the protecting group.[5] For this compound, it is advisable to start with anhydrous conditions and then systematically investigate the effect of controlled amounts of water as an additive.
Q5: What is a typical catalyst loading percentage, and when should I adjust it?
Catalyst loading for proline-mediated reactions typically ranges from 5 to 30 mol%.[12][13] If you are experiencing low conversion, incrementally increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) is a reasonable troubleshooting step.[5] However, excessively high catalyst loading can sometimes lead to undesired side reactions or make product purification more difficult. Optimization is key to finding the balance between reaction efficiency and practicality.
Troubleshooting Guides
Low or No Conversion
| Possible Cause | Suggested Solution |
| Poor Catalyst Solubility | Screen a range of solvents with varying polarities. Consider using a co-solvent to improve solubility. For the lipophilic this compound, less polar solvents or solvent mixtures might be more effective than traditional DMSO or DMF.[5] |
| Catalyst Deactivation | Ensure the purity of all reagents and solvents. Consider adding a small, controlled amount of water, which can sometimes prevent irreversible off-cycle pathways for the catalyst.[5] |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading from a starting point of 10 mol% up to 30 mol%.[5][13] Monitor the reaction progress at each concentration to find the optimal loading. |
| Low Reaction Temperature | While lower temperatures often improve stereoselectivity, they can also decrease the reaction rate. If conversion is low, try running the reaction at room temperature or slightly elevated temperatures. |
| Sub-optimal pH | The bifunctional nature of the catalyst means its activity can be pH-dependent. If applicable to your reaction medium, consider the addition of weak acids or bases as additives to optimize the catalytic cycle. |
Low Enantioselectivity (ee)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Higher temperatures can lead to a loss of stereocontrol. Lowering the reaction temperature (e.g., to 0 °C or -20 °C) is a standard method to improve enantioselectivity.[13] |
| Incorrect Solvent Choice | The solvent significantly influences the transition state geometry. Screen a variety of solvents, as this can have a dramatic effect on enantiomeric excess.[7][8][13] |
| Catalyst Impurity | Ensure the chiral purity of your this compound catalyst. If in doubt, consider purification by recrystallization.[13] |
| Background (Uncatalyzed) Reaction | If the uncatalyzed reaction is proceeding at a significant rate, it will produce a racemic product, lowering the overall ee. Try lowering the reaction temperature or concentration to disfavor the background reaction. |
Low Diastereoselectivity (dr)
| Possible Cause | Suggested Solution |
| Reaction Approaching Equilibrium | The thermodynamically favored diastereomer may not be the desired one. Shorter reaction times may favor the kinetically controlled product. Monitor the dr over time to find the optimal endpoint.[10] |
| Solvent Effects | The solvent can influence which diastereomeric transition state is favored. A comprehensive solvent screen is recommended. |
| Steric or Electronic Effects of Substrates | The inherent properties of your aldehyde and ketone substrates play a major role. While difficult to change, understanding these effects can guide the optimization of other parameters. |
| Use of Additives | Additives can alter the transition state geometry. Experimenting with different additives, such as weak acids or bases, may improve diastereoselectivity.[5] |
Data Presentation: Illustrative Effects on Reaction Outcomes
The following tables summarize representative data for L-proline catalyzed aldol reactions to illustrate the impact of key parameters. Note: These values are for L-proline and serve as a general guide; optimal conditions for this compound must be determined experimentally.
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction (Reaction: Cyclohexanone and 4-Nitrobenzaldehyde)
| Solvent | Yield (%) | d.r. (anti/syn) | ee (%) (anti) |
| DMSO | 68 | 95:5 | 96 |
| CH₃CN | 95 | 93:7 | 99 |
| CH₂Cl₂ | 54 | 91:9 | 92 |
| THF | 25 | 88:12 | 85 |
| Toluene | 10 | 85:15 | 70 |
| Data adapted from various literature sources for illustrative purposes.[13] |
Table 2: Effect of Temperature on a Proline-Catalyzed Aldol Reaction (Reaction: Acetone and 4-Nitrobenzaldehyde)
| Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 25 | 24 | 68 | 76 |
| 4 | 48 | 75 | 88 |
| -20 | 120 | 82 | 96 |
| Data adapted from various literature sources for illustrative purposes.[13] |
Experimental Protocols
General Protocol for a Trial Reaction and Parameter Screening
This protocol provides a starting point for optimizing a reaction catalyzed by this compound. It is designed for small-scale screening in parallel vials.
Materials:
-
This compound
-
Aldehyde (1 equivalent)
-
Ketone (5-10 equivalents)
-
Anhydrous solvents for screening (e.g., Toluene, THF, CH₂Cl₂, CH₃CN, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Reaction vials with stir bars
-
Saturated aqueous NH₄Cl solution for quenching
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous Na₂SO₄ or MgSO₄ for drying
Procedure:
-
Setup: In a series of clean, dry reaction vials under an inert atmosphere, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Solvent Addition: To each vial, add the chosen anhydrous solvent (e.g., 2.0 mL).
-
Reagent Addition: Add the ketone (e.g., 5.0 mmol, 5 equivalents) to each vial, followed by the aldehyde (1.0 mmol, 1 equivalent).
-
Reaction: Stir the reaction mixtures at the desired temperature (e.g., start with room temperature).
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Work-up: Upon completion (or at a designated time point), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product to determine conversion (yield), diastereomeric ratio (dr), and enantiomeric excess (ee) using techniques like ¹H NMR and chiral HPLC.[5][12]
Visualizations
Caption: A general workflow for troubleshooting and optimizing proline-mediated reactions.
Caption: A simplified enamine catalytic cycle for a proline-mediated aldol reaction.
Caption: A logical decision tree for optimizing key reaction parameters.
References
- 1. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
troubleshooting low conversion in proline-catalyzed reactions
Technical Support Center: Proline-Catalyzed Reactions
Welcome to the technical support center for proline-catalyzed reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked questions (FAQs) & Troubleshooting Guides
Low Reaction Conversion
Question: My proline-catalyzed reaction is showing low conversion or is not proceeding to completion. What are the common causes and how can I improve the yield?
Answer: Low conversion is a frequent challenge in proline-catalyzed reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Quality and Loading: The purity and concentration of the L-proline catalyst are critical.
-
Troubleshooting Step:
-
Purify the Catalyst: Commercially available L-proline may contain impurities. Recrystallization can improve its efficacy. (See Experimental Protocols for a detailed procedure).
-
Optimize Catalyst Loading: While low catalyst loading is ideal, some proline-catalyzed reactions require higher concentrations to proceed efficiently.[1] High catalyst loading is a known characteristic of some proline-catalyzed protocols.[1] It is advisable to screen a range of catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%, 30 mol%) to find the optimal concentration for your specific reaction.[2][3]
-
-
-
Solvent Effects: The choice of solvent significantly impacts reaction rate and conversion by influencing the solubility of the catalyst and the stability of reaction intermediates.[4][5][6]
-
Troubleshooting Step:
-
Solvent Screening: Proline has limited solubility in many organic solvents, often necessitating the use of polar aprotic solvents like DMSO, DMF, or acetonitrile.[7][8] However, optimal conditions can vary. A solvent screen is highly recommended.
-
Solvent Mixtures: The use of co-solvents can be beneficial. For instance, a mixture of chloroform (B151607) (CHCl₃) and DMSO has been shown to improve chemoselectivity and stereoselectivity in certain aldol (B89426) reactions.[9] Similarly, water/methanol mixtures have proven effective for some intermolecular aldol reactions.[7][8]
-
-
-
Water Content: The presence of water can have a complex and sometimes counter-intuitive effect on proline-catalyzed reactions.
-
Troubleshooting Step:
-
Controlled Addition of Water: While anhydrous conditions are often a default starting point, the addition of a small amount of water can accelerate some proline-catalyzed reactions, particularly in organic solvents.[10][11] This is thought to facilitate the rate-determining proton transfer step.[10]
-
Anhydrous Conditions: Conversely, in some systems, the presence of water can lead to catalyst deactivation through the formation of oxazolidinones or promote undesired side reactions.[11] If you suspect water is detrimental, ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere.
-
-
-
Substrate Reactivity: The electronic and steric properties of your substrates can significantly influence the reaction rate.
-
Troubleshooting Step:
-
Electron-Withdrawing/Donating Groups: Electron-poor aldehydes are generally more reactive in proline-catalyzed aldol reactions.[7] If you are using an electron-rich aldehyde, you may need to employ longer reaction times or higher temperatures to achieve good conversion.[7]
-
Steric Hindrance: Sterically hindered substrates may react more slowly. Increasing the reaction temperature or catalyst loading may be necessary.
-
-
-
Reaction Temperature: Temperature affects the rate of all reaction steps, including potential side reactions and catalyst degradation.
-
Troubleshooting Step:
-
Temperature Screening: While many proline-catalyzed reactions are run at room temperature for convenience, optimizing the temperature can be crucial.[7] For sluggish reactions, gentle heating may be beneficial. For reactions where side products are an issue, cooling the reaction mixture (e.g., to 0 °C) may improve selectivity and yield.[7]
-
-
Data Presentation: Impact of Reaction Parameters on Conversion
The following tables summarize quantitative data on how different experimental parameters can influence the conversion in proline-catalyzed aldol reactions.
Table 1: Effect of Solvent on Aldol Reaction Conversion
| Solvent System | Aldehyde | Ketone | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Reference |
| Methanol | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | 19 | 91 | [7][8] |
| Water | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | 19 | 10 | [7][8] |
| Methanol/Water (2:1) | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | 19 | 91 | [7][8] |
| DMSO | p-Methoxybenzaldehyde | Cyclohexanone | 20 | - | 15 | [7] |
| Methanol/Water (2:1) | p-Methoxybenzaldehyde | Cyclohexanone | 20 | - | 18 | [7] |
| Formamide | 4-Nitrobenzaldehyde | 2,2-dimethyl-1,3-dioxan-5-one | - | - | 96 | [12] |
| DMF | 4-Nitrobenzaldehyde | 2,2-dimethyl-1,3-dioxan-5-one | - | - | 80 | [12] |
Table 2: Effect of Catalyst Loading and Ketone Equivalents on Aldol Reaction
| Catalyst Loading (mol%) | Ketone Equivalents | Time (h) | Conversion (%) | Reference |
| 20 | 10 | 19 | 91 | [7] |
| 10 | 10 | 19 | 80 | [7] |
| 20 | 5 | 19 | 85 | [7] |
| 20 | 2 | 24 | 70 | [7] |
Experimental Protocols
General Protocol for a Proline-Catalyzed Aldol Reaction
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation:
-
To a clean, dry reaction vessel, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the ketone (5.0 mmol, 5.0 equiv).
-
Add the chosen solvent (e.g., DMSO, 2.0 mL).
-
-
Catalyst Addition:
-
Add L-proline (e.g., 0.2 mmol, 20 mol%).
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC/MS, or ¹H NMR).
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol for the Purification of L-Proline by Recrystallization
-
Dissolution: Dissolve the crude L-proline in a minimal amount of a hot water/ethanol mixture.[13]
-
Decolorization: Add activated carbon and stir for 10-15 minutes at an elevated temperature (e.g., 45 °C).[13]
-
Filtration: Filter the hot solution to remove the activated carbon.
-
Crystallization: Cool the filtrate to room temperature, then add a non-solvent like acetone (B3395972) to induce crystallization.[13] Further cooling (e.g., to 0-5 °C) can increase the yield.
-
Isolation: Collect the purified L-proline crystals by filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A workflow for .
Proline Catalytic Cycle (Enamine Pathway)
Caption: The enamine pathway in a proline-catalyzed aldol reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 10. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. virascience.com [virascience.com]
- 12. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
effect of solvent on 1,4,4-Trimethyl-L-proline catalyst performance
Welcome to the technical support center for the organocatalyst 1,4,4-Trimethyl-L-proline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use in asymmetric synthesis. The following information focuses on the critical effect of solvent choice on catalyst performance, including reaction yield, diastereoselectivity, and enantioselectivity.
Disclaimer
While this compound is a valuable derivative of L-proline, specific performance data across a wide range of solvents is not extensively documented in publicly available literature. The information, tables, and protocols provided herein are based on well-established principles and data from its parent compound, L-proline.[1][2][3][4][5] These guidelines serve as a robust starting point for experimental design and troubleshooting. The trimethyl substitution at the 4-position increases the catalyst's lipophilicity and steric bulk, which may alter its optimal solvent environment compared to unsubstituted L-proline. Experimental verification is crucial.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions catalyzed by this compound?
A1: Solvent choice is paramount as it directly influences multiple aspects of the reaction.[1][6]
-
Solubility: The catalyst, substrates, and intermediates must have adequate solubility to ensure a homogeneous reaction mixture and efficient catalysis. Due to its trimethyl modification, this compound is more lipophilic than L-proline and may exhibit better solubility in less polar organic solvents.
-
Intermediate Stabilization: The catalytic cycle of proline-type catalysts involves the formation of key intermediates, such as enamines.[6] The solvent plays a crucial role in stabilizing these intermediates and the transition states leading to the desired product, which directly impacts both the reaction rate and stereoselectivity.
-
Reaction Pathway: Different solvents can favor different reaction pathways or transition state geometries, potentially altering the diastereomeric and enantiomeric outcome of the reaction.[3] For instance, polar aprotic solvents are often effective for proline-catalyzed aldol (B89426) reactions, while protic solvents can sometimes lead to poor stereocontrol.[2][5]
Q2: I am seeing low yield and poor enantioselectivity (ee). Could the solvent be the problem and how should I address it?
A2: Yes, the solvent is a primary suspect for poor performance. Low yield can result from poor solubility of the catalyst or reactants, while poor selectivity (both dr and ee) is often linked to suboptimal stabilization of the key stereodetermining transition state.
Troubleshooting Steps:
-
Confirm Catalyst Integrity: Ensure the catalyst has not degraded due to improper storage (e.g., exposure to moisture).
-
Systematic Solvent Screening: Perform a series of small-scale parallel reactions using a range of solvents with varying polarities and properties. A recommended starting set includes a polar aprotic solvent (e.g., DMSO, DMF, CH₃CN), a chlorinated solvent (e.g., CHCl₃, DCM), a non-polar aromatic solvent (e.g., Toluene), and an ether (e.g., THF).
-
Analyze Results: Carefully measure the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) for each solvent. This data will reveal the optimal medium for your specific substrate combination.
Q3: How does solvent polarity generally affect the stereochemical outcome (dr and ee)?
A3: The effect of solvent polarity is complex and substrate-dependent, but general trends have been observed for proline catalysis.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, CH₃CN): These are often the solvents of choice for proline-catalyzed aldol reactions as they effectively dissolve the catalyst and can stabilize charged intermediates, often leading to high yields and selectivities.[2]
-
Non-Polar Solvents (e.g., Hexane (B92381), Toluene): In some cases, non-polar solvents can provide high enantioselectivity, although reaction rates might be slower. For an aldol reaction with cyclopentanone, the enantiomeric ratio (er) was observed to vary from 65:35 in hexane to 95:5 in DMSO.[3]
-
Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with the catalyst and intermediates, which may interfere with the desired catalytic cycle, often resulting in lower stereoselectivity.[2][5] However, mixtures like MeOH/H₂O have been found to be surprisingly effective for certain aldol reactions.[2]
Q4: My this compound catalyst won't dissolve in the chosen solvent. What are my options?
A4: Given its modified structure, this catalyst's solubility profile differs from L-proline. If you encounter solubility issues:
-
Switch to a More Suitable Solvent: Try a solvent in which the catalyst is visually soluble at the reaction concentration. The increased lipophilicity of this compound might make it more soluble in solvents like chloroform (B151607) or THF compared to highly polar options.
-
Use a Co-solvent: Adding a small amount of a co-solvent can significantly improve solubility without drastically changing the overall properties of the reaction medium.
-
Slightly Increase Temperature: Gently warming the reaction mixture can sometimes help dissolve the catalyst, but be cautious as this can also negatively affect enantioselectivity.
Data Presentation: Solvent Effects on a Model L-Proline Catalyzed Aldol Reaction
The following table summarizes the performance of the parent L-proline catalyst in the cross-aldol dimerization of propionaldehyde. This data is illustrative and provides a basis for solvent selection when using this compound.
| Entry | Solvent | Conversion (%)¹ | anti:syn Ratio² | ee (%) (anti)³ |
| 1 | Toluene (Ph-H) | 32 | 5:1 | >99 |
| 2 | Chloroform (CHCl₃) | 29 | 4:1 | 98 |
| 3 | Ethyl Acetate (EtOAc) | 41 | 5:1 | 99 |
| 4 | Tetrahydrofuran (THF) | 36 | 4:1 | 98 |
| 5 | Acetonitrile (CH₃CN) | 42 | 3:1 | 96 |
| 6 | DMSO | 38 | 3:1 | >99 |
| 7 | DMF | 91 | 3:1 | 99 |
¹ Relative conversion at an arbitrary 11-hour time point. ² Relative and absolute stereochemistry assigned by correlation. ³ Determined by GLC analysis of the derived acetal. (Data adapted from Macmillan et al., J. Am. Chem. Soc. 2002, 124, 30, 9054–9056 for the L-proline catalyzed reaction)[4]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol outlines a method for testing various solvents in a model aldol reaction catalyzed by this compound.
Materials:
-
This compound (e.g., 20 mol%)
-
Aldehyde (1.0 eq)
-
Ketone (e.g., 5.0 eq)
-
A series of anhydrous solvents (e.g., DMSO, DMF, CH₃CN, CHCl₃, Toluene, THF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for yield determination
-
Reaction vials with stir bars
Procedure:
-
Setup: Arrange a series of clean, dry reaction vials. To each vial, add this compound (e.g., 0.1 mmol, 20 mol%) and a magnetic stir bar.
-
Solvent Addition: To each respective vial, add 1.0 mL of the anhydrous solvent to be tested. Stir for a few minutes to allow the catalyst to dissolve.
-
Reagent Addition: Add the ketone (e.g., 2.5 mmol, 5.0 eq) to each vial.
-
Initiation: Add the aldehyde (e.g., 0.5 mmol, 1.0 eq) and the internal standard to each vial to start the reaction.
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or 0 °C). Monitor the progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is deemed complete (or after a set time, e.g., 24 hours), quench each reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 5 mL).
-
Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude residue by ¹H NMR to determine the conversion (using the internal standard) and the diastereomeric ratio.
-
Enantioselectivity: Purify the product via column chromatography and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
References
- 1. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Catalyst Deactivation with 1,4,4-Trimethyl-L-proline and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of 1,4,4-Trimethyl-L-proline and related proline-based organocatalysts. While specific literature on the deactivation of this compound is limited, the principles outlined below are derived from extensive research on L-proline and its derivatives and are applicable to this novel catalyst.[1][2][3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using proline-based catalysts.
Question 1: My reaction is proceeding slowly or giving a low yield. What are the potential catalyst-related causes?
Answer: Several factors related to the catalyst could be hindering your reaction's performance:
-
Catalyst Inactivity: this compound, like other proline derivatives, can be sensitive to moisture and air. Improper storage or handling may lead to degradation. Ensure the catalyst is stored under an inert atmosphere and handled using anhydrous techniques.
-
Low Catalyst Solubility: Proline and its derivatives can have limited solubility in many organic solvents.[6] The trimethyl substitution on this compound may affect its solubility profile. Consider using more polar aprotic solvents like DMSO or DMF, or explore co-solvent systems.
-
Substrate or Reagent Inhibition: Functional groups on your starting materials or impurities in your reagents could be poisoning the catalyst.[6] This can occur through irreversible binding to the catalyst's active site. Purification of reagents and substrates is crucial.
-
Insufficient Catalyst Loading: While high catalyst loading is a common practice with some proline-based catalysts, the optimal concentration for this compound may differ.[4] A systematic optimization of the catalyst loading should be performed.
Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Answer: Improving selectivity often involves fine-tuning the reaction conditions:
-
Temperature Control: Many organocatalytic reactions are highly sensitive to temperature.[7] Lowering the reaction temperature can often enhance stereoselectivity, though it may require longer reaction times.
-
Water Content: The role of water is reaction-dependent. While anhydrous conditions are generally recommended to prevent hydrolysis and potential catalyst deactivation, controlled amounts of water can sometimes improve stereoselectivity in proline-catalyzed reactions.[6]
-
Catalyst Modification: The use of derivatives can significantly impact selectivity. The gem-dimethyl group at the C4 position of this compound likely influences the steric environment around the active site, which could be leveraged to improve selectivity compared to unsubstituted L-proline.
Question 3: My catalyst appears to be degrading during the reaction or upon attempted recycling. What are the common deactivation pathways and how can I mitigate them?
Answer: Catalyst deactivation in proline-based systems can occur through several mechanisms:
-
Alkylation: Amine-based catalysts can be susceptible to alkylation by electrophilic reagents in the reaction mixture, leading to an inactive form of the catalyst.[8]
-
Oxidative Decomposition: Although less common, oxidative pathways can lead to catalyst degradation.[6] Degassing solvents and blanketing the reaction with an inert gas can help prevent this.
-
Product Inhibition: The reaction product may bind to the catalyst, preventing it from participating in further catalytic cycles.
-
Mechanical Loss during Recovery: If using a heterogenized or immobilized version of the catalyst, mechanical attrition during filtration and washing can lead to significant loss of catalytic material.
To mitigate these issues, consider the following:
-
Ensure all reagents and solvents are pure and dry.
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Consider immobilizing the catalyst on a solid support to enhance stability and simplify recycling.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the proposed catalytic cycle for this compound?
A1: The catalytic cycle of this compound is expected to be analogous to that of L-proline, primarily proceeding through enamine or iminium ion catalysis.[1][9] The secondary amine of the proline ring reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile in a stereocontrolled manner. Subsequent hydrolysis releases the product and regenerates the catalyst.[9]
Q2: How might the trimethyl substitution in this compound affect its catalytic performance compared to L-proline?
A2: The methyl groups on this compound can influence its catalytic properties in several ways:
-
Steric Hindrance: The gem-dimethyl group at the C4 position can create a more sterically hindered environment, potentially leading to higher enantioselectivity in certain reactions.
-
Solubility: The increased lipophilicity from the methyl groups may alter its solubility in organic solvents, which could be advantageous for certain reaction media.
-
Stability: The methyl groups might provide some protection against certain deactivation pathways, potentially leading to a more robust catalyst.
Q3: Can this compound be recycled?
A3: While homogeneous catalysts like this compound can be challenging to recycle, several strategies can be employed. These include extraction, precipitation, or immobilization on a solid support. Immobilization is often the most effective approach for improving recyclability and stability.[4][6]
Quantitative Data Summary
| Parameter | L-proline | Proline Derivatives (General) | This compound (Hypothetical) |
| Typical Catalyst Loading | 10-30 mol%[1] | 1-20 mol%[2] | Potentially lower due to increased activity/stability |
| Common Solvents | DMSO, DMF, CH3CN[6] | Toluene, CH2Cl2, THF[2] | Broader range including less polar solvents |
| Reaction Temperature Range | 0°C to room temperature[7] | -20°C to 50°C | Potentially wider operating range |
| Enantiomeric Excess (ee) | Often >90% | Can exceed 99%[3] | Potentially higher and more consistent |
Experimental Protocols
General Protocol for a Proline-Catalyzed Aldol (B89426) Reaction
-
To a stirred solution of the aldehyde (1.0 mmol) in an anhydrous solvent (e.g., DMSO, 2.0 mL), add the ketone (5.0 mmol, 5.0 equiv).
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Protocol for Immobilization of a Proline Derivative on Silica (B1680970) Gel
-
Silica Activation: Activate silica gel by heating at 150°C under vacuum for 4 hours.
-
Silanization: Suspend the activated silica gel in anhydrous toluene. Add (3-aminopropyl)triethoxysilane and reflux the mixture for 24 hours. Filter, wash with toluene, and dry under vacuum.
-
Proline Coupling: To a suspension of the aminopropyl-functionalized silica in DMF, add the N-protected proline derivative and a coupling agent (e.g., DCC or EDC). Stir the mixture at room temperature for 48 hours.
-
Washing: Filter the silica-supported proline and wash sequentially with DMF, dichloromethane, methanol, and diethyl ether to remove unreacted reagents.
-
Drying: Dry the catalyst under vacuum. The catalyst is now ready for use and can be recovered by simple filtration.[6]
Visualizations
Caption: Proposed catalytic cycle for this compound.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 3. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Continuous proline catalysis via leaching of solid proline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 1,4,4-Trimethyl-L-proline Catalyzed Synthesis
Welcome to the Technical Support Center for 1,4,4-Trimethyl-L-proline catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this sterically hindered organocatalyst.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using this compound over unsubstituted L-proline?
A1: The gem-dimethyl group at the C4 position of this compound introduces significant steric bulk. This can lead to higher diastereo- and enantioselectivity in certain reactions by creating a more defined chiral pocket and influencing the transition state geometry. This steric hindrance can also disfavor certain side reactions that are more prevalent with less hindered proline catalysts.
Q2: What are the common types of reactions catalyzed by this compound?
A2: Like L-proline, this compound is effective in a variety of asymmetric transformations that proceed through enamine or iminium ion intermediates. These include, but are not limited to, aldol (B89426) reactions, Mannich reactions, and Michael additions.[1][2]
Q3: How does the purity of this compound impact the reaction outcome?
A3: The purity of any organocatalyst is crucial for optimal performance. Impurities can potentially interfere with the catalytic cycle, leading to lower yields, decreased stereoselectivity, and the formation of unexpected side products. It is recommended to use a catalyst of high purity and to store it under appropriate conditions (cool, dry, and inert atmosphere) to prevent degradation.
Q4: Can this compound be recycled?
A4: While catalyst recycling is a key aspect of green chemistry, the recyclability of this compound will depend on the specific reaction conditions and the work-up procedure.[3] Given its structure, it is a soluble catalyst, which can make recovery challenging. Strategies such as immobilization on a solid support could be explored to facilitate recycling.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor Catalyst Activity | - Verify Catalyst Quality: Ensure the this compound is of high purity and has been stored correctly. Consider purifying the catalyst if its quality is uncertain. - Increase Catalyst Loading: While typically used in catalytic amounts (5-30 mol%), increasing the loading may improve conversion, especially if catalyst deactivation is occurring. |
| Suboptimal Reaction Conditions | - Solvent Effects: The choice of solvent is critical. Screen a range of anhydrous solvents (e.g., DMSO, DMF, CH3CN, CHCl3) to find the optimal medium for your specific substrates.[4] - Temperature Adjustment: Reactions can be sensitive to temperature. Try running the reaction at a lower temperature to improve stability or at a slightly elevated temperature to increase the reaction rate. Monitor for potential side reactions at higher temperatures. - Reaction Time: The steric hindrance of the catalyst may slow down the reaction. Extend the reaction time and monitor progress by TLC or NMR. |
| Steric Hindrance | - The gem-dimethyl group on the catalyst and bulky substrates can lead to significant steric clash, hindering the approach of reactants. If possible, consider using less sterically demanding substrates to test the catalyst's efficacy. |
Issue 2: Formation of Side Products and Low Selectivity
The use of this compound is intended to minimize side reactions through steric shielding. However, under certain conditions, unwanted byproducts can still form. Below is a summary of potential side reactions and strategies to mitigate them.
| Side Reaction | Description | Mitigation Strategies |
| Self-Condensation of Carbonyl Donor | The enolizable ketone or aldehyde reacts with itself. This is a common side reaction in aldol-type reactions.[5][6] | - Use a large excess of the carbonyl donor relative to the acceptor. - Add the acceptor slowly to the reaction mixture. - Optimize the reaction temperature; lower temperatures often favor the desired cross-condensation. |
| Oxazolidinone Formation | The catalyst can react with the carbonyl compound (especially aldehydes) to form a stable, off-cycle oxazolidinone, sequestering the catalyst.[7][8] | - The steric hindrance of the trimethylated proline may naturally disfavor this pathway compared to L-proline. - Use of a co-catalyst (e.g., a weak acid) can sometimes help to favor the desired catalytic cycle. |
| Michael Addition of Water | If water is present in the reaction, it can act as a nucleophile and add to α,β-unsaturated products, if formed. | - Ensure the use of anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Retro-Aldol/Michael Reaction | The desired product can revert to the starting materials, especially if the reaction is reversible.[9] | - Use optimized reaction conditions to drive the reaction to completion. - In some cases, trapping the product in situ can prevent the reverse reaction. |
Visualizing Reaction Pathways and Workflows
Main Reaction and Potential Side Reactions Pathway
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. longdom.org [longdom.org]
- 3. acs.org [acs.org]
- 4. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. harvest.usask.ca [harvest.usask.ca]
impact of water content on proline-catalyzed stereoselectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with proline-catalyzed reactions, specifically focusing on the impact of water content on stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in proline-catalyzed reactions?
Water can play a complex and multifaceted role in proline-catalyzed reactions. Its effects are highly dependent on the specific reaction, substrates, and solvent system. While traditionally considered detrimental, controlled amounts of water can be beneficial. In some cases, water can increase reaction rates and even enhance stereoselectivity.[1][2] It is thought to participate in the proton transfer steps of the catalytic cycle and can influence the stability of the transition state.[1][3][4] However, excess water can lead to decreased yields and selectivities due to side reactions like hydrolysis and by-product formation.[5]
Q2: How does water content affect the enantioselectivity of my reaction?
The impact of water on enantioselectivity can be significant. For certain proline-catalyzed aldol (B89426) reactions, the addition of small amounts of water has been shown to increase the enantiomeric excess (% ee).[2] This is attributed to water's ability to stabilize the stereodetermining transition state through hydrogen bonding.[3][4] Conversely, high concentrations of water can disrupt the organized transition state assembly, leading to a drop in enantioselectivity.[2][5] Therefore, optimizing the water content is a critical step in method development.
Q3: Can I run proline-catalyzed reactions in pure water?
While proline has poor solubility in many organic solvents, running reactions in pure water is often challenging, leading to poor reactivity and stereocontrol.[6][7] However, mixtures of water with co-solvents like methanol (B129727) have been shown to be effective reaction media for certain proline-catalyzed aldol reactions.[6][7][8] In some instances, structurally modified proline catalysts have been designed to be more effective in aqueous environments.[1][9]
Q4: What are the signs that water content is negatively impacting my reaction?
Common indicators of suboptimal water content include:
-
Low or inconsistent enantioselectivity (% ee): This is a primary indicator that the transition state is not being appropriately formed or is being disrupted.
-
Poor yields: Excess water can lead to hydrolysis of intermediates or the final product.[5]
-
Formation of by-products: Water can promote side reactions, leading to a more complex reaction mixture.[5]
-
Catalyst deactivation: While in some cases water can prevent catalyst deactivation, in others it may contribute to it.[5]
Troubleshooting Guide
| Issue | Potential Cause Related to Water | Troubleshooting Steps |
| Low Enantioselectivity (% ee) | Suboptimal Water Concentration: The amount of water may be too high or too low, affecting the stability of the chiral transition state. | 1. Systematically vary water content: Start with anhydrous conditions and incrementally add small amounts of water (e.g., 0.5, 1, 5, 10 mol% relative to the limiting reagent).2. Use co-solvents: Employing a water-miscible co-solvent like methanol can help to homogenize the reaction mixture and modulate the effect of water.[6][7][8]3. Ensure solvent purity: Use anhydrous solvents and dry glassware to establish a baseline before controlled water addition. |
| Poor Reaction Conversion/Yield | Excess Water: High water concentration can lead to hydrolysis of the enamine intermediate or the product.[5] | 1. Reduce water content: If water is being added, decrease the amount.2. Use a drying agent: For reactions sensitive to trace water, consider the addition of molecular sieves.3. Modify the catalyst: Consider using a more hydrophobic proline derivative if working in highly aqueous media.[9] |
| Inconsistent Results | Variable Ambient Moisture: Uncontrolled exposure to atmospheric moisture can lead to varying water content between experiments. | 1. Run reactions under an inert atmosphere: Use nitrogen or argon to minimize exposure to air.2. Use freshly opened or distilled solvents: Ensure solvents have not absorbed significant atmospheric moisture.3. Standardize experimental setup: Ensure consistent handling and setup procedures to minimize variability. |
Data Presentation: Impact of Water on Stereoselectivity
The following tables summarize quantitative data from the literature on the effect of water on proline-catalyzed aldol reactions.
Table 1: Effect of Water as an Additive in the Proline-Catalyzed Aldol Reaction of Isatin with Acetone (B3395972)
| Entry | Water (equivalents) | Yield (%) | ee (%) |
| 1 | 0 | 50 | 75 |
| 2 | 1 | 65 | 85 |
| 3 | 5 | 78 | 92 |
| 4 | 10 | 93 | 95 |
| 5 | >40 | Decreased | Decreased |
Data adapted from a study on the aldol addition of acetone to isatin, which found that small amounts of water significantly improved both yield and enantioselectivity.[2]
Table 2: Proline-Catalyzed Aldol Condensation in Different Protic Media
| Entry | Solvent | Conversion (%) | anti/syn ratio | ee (anti) (%) |
| 1 | Methanol | 80 | 85:15 | 88 |
| 2 | Water | 15 | 92:8 | 95 |
| 3 | Methanol/Water (2:1 v/v) | 95 | 90:10 | 92 |
This data highlights that while pure water leads to low conversion, it can provide high enantioselectivity. A mixture of methanol and water offers a balance of high conversion and excellent stereocontrol.[7]
Experimental Protocols
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.[10]
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-proline (typically 10-30 mol%).
-
Solvent and Ketone Addition: Add the chosen solvent (e.g., DMSO, or a methanol/water mixture). Then, add the ketone (typically 5-20 equivalents).
-
Stirring: Stir the mixture at the desired temperature (e.g., room temperature or cooled to 0 °C) for 15-30 minutes to allow for catalyst dissolution and pre-equilibration.
-
Aldehyde Addition: Add the aldehyde (1 equivalent) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction vigorously and monitor its progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification and Analysis: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR and the enantiomeric excess (% ee) by chiral HPLC analysis.
Visualizations
Logical Workflow for Troubleshooting Low Stereoselectivity
References
- 1. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the role of water in the stereoselective step of aqueous proline-catalyzed aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 7. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
how to improve the stability of 1,4,4-Trimethyl-L-proline in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the stability of 1,4,4-Trimethyl-L-proline in solution. The following sections offer troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound solutions.
Q1: I am observing a decrease in the concentration of my this compound solution over time. What are the potential causes?
A decrease in concentration is likely due to chemical degradation. Several factors can contribute to this instability in aqueous solutions:
-
Oxidation: As a tertiary amine, the nitrogen atom in the proline ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.[1] This can lead to the formation of N-oxides.
-
pH-Mediated Hydrolysis: While the proline ring itself is generally stable, extreme pH conditions (highly acidic or basic) can catalyze degradation reactions. For molecules with labile functional groups, hydrolysis is a common degradation pathway.[2]
-
Temperature: Higher temperatures accelerate the rate of most chemical reactions, including degradation.[2]
-
Light Exposure: Photodegradation can occur if the molecule is sensitive to light, leading to the formation of reactive species and subsequent degradation.[2]
-
Solvent Purity: Impurities in the solvent can react with this compound, leading to its degradation.
Q2: My solution of this compound has turned a yellow or brown color. What does this indicate?
Discoloration is often a visual indicator of chemical degradation. This can result from the formation of colored degradation products, which may arise from oxidative processes or other complex reactions. It is recommended to discard any discolored solutions and prepare a fresh batch under optimized conditions.
Q3: I have observed a precipitate forming in my stock solution upon storage. Is this a sign of degradation?
Precipitation does not always indicate degradation. It can also be a result of:
-
Poor Solubility: The concentration of your stock solution may exceed the solubility limit of this compound in the chosen solvent, especially after temperature changes (e.g., thawing a frozen stock).
-
Degradation to an Insoluble Product: It is also possible that a degradation product is less soluble than the parent compound and is precipitating out of solution.
To differentiate, you can try to redissolve the precipitate by gentle warming or sonication. If it redissolves, it is likely a solubility issue. If it does not, or if the solution remains cloudy, degradation is a more probable cause.
Q4: What immediate steps can I take to minimize the degradation of this compound in my current experiment?
To enhance the stability of your solution, consider the following immediate actions:
-
Temperature Control: Store stock solutions and conduct experiments at lower temperatures when feasible, as this slows down degradation reactions.[2]
-
Light Protection: Use amber vials or wrap your containers in aluminum foil to protect the solution from light.[2]
-
pH Adjustment: Ensure the pH of your buffer is within a neutral to slightly acidic range. Avoid highly acidic or alkaline conditions.
-
Use of High-Purity Solvents: Prepare solutions using high-performance liquid chromatography (HPLC)-grade or equivalent high-purity solvents to minimize reactive impurities.
-
Inert Atmosphere: For highly sensitive experiments, preparing solutions and conducting experiments under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.[2]
-
Addition of Antioxidants: If oxidation is a suspected issue, the addition of antioxidants like ascorbic acid may help protect the compound.[2]
Frequently Asked Questions (FAQs)
FAQ 1: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the chemical structure of a tertiary amine and a proline ring, likely degradation pathways include:
-
N-Oxidation: The tertiary amine in the proline ring is susceptible to oxidation to form an N-oxide.[1]
-
Demethylation: Oxidative N-demethylation is a common metabolic and chemical degradation pathway for N-methylated compounds.
-
Ring Opening: Under harsh conditions such as strong acid or base and high temperatures, the pyrrolidine (B122466) ring may undergo cleavage.
Caption: Hypothesized degradation pathways for this compound.
FAQ 2: What is the optimal pH for storing solutions of this compound?
The optimal pH for storing this compound solutions has not been specifically reported. However, for many small molecules, a pH range of 5 to 7 is often recommended to minimize acid- or base-catalyzed hydrolysis. It is advisable to perform a pH stability study using your specific experimental buffer to determine the optimal pH for your application.
FAQ 3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical for maintaining the integrity of your compound. The following table provides general recommendations.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity water, DMSO, or ethanol | Ensure the compound is fully dissolved and the solvent is non-reactive. |
| Concentration | Prepare a concentrated stock (e.g., 10 mM) | Minimizes the volume of organic solvent added to aqueous experimental solutions. |
| Storage Temperature | -20°C for short-term (weeks) or -80°C for long-term (months) | Lower temperatures slow down the rate of degradation.[2] |
| Aliquoting | Aliquot into single-use vials | Avoids multiple freeze-thaw cycles which can degrade the compound. |
| Container | Tightly sealed amber glass vials | Protects from light and prevents solvent evaporation or water absorption.[2] |
FAQ 4: What analytical methods are suitable for assessing the stability of this compound?
A stability-indicating analytical method is crucial for accurately quantifying the compound and detecting its degradation products.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the preferred method due to its high sensitivity and specificity. It can separate the parent compound from its degradation products and provide mass information for their identification.[3]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Since this compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., FMOC-Cl or NBD-F) would be necessary before detection.[4][5]
FAQ 5: How do I conduct a forced degradation study for this compound?
A forced degradation (or stress testing) study is performed to intentionally degrade the compound under more severe conditions than those it would typically encounter.[6] This helps to identify potential degradation products and establish degradation pathways.[1] The study typically involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC-MS system
-
Photostability chamber
-
Oven
Experimental Workflow:
Caption: Workflow for conducting a forced degradation study.
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation:
-
Solution: Incubate the stock solution at 80°C for 48 hours.
-
Solid: Place the solid compound in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using a developed and validated stability-indicating HPLC-MS method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the peaks of the degradation products.
-
Calculate the percentage of degradation and perform a mass balance to account for all the material.
-
Use the mass spectral data to propose structures for the degradation products and establish potential degradation pathways.
-
Troubleshooting Logic for Stability Issues
Caption: A logical guide to troubleshooting stability problems.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Catalytic Turnover
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing reaction times for maximal catalytic turnover.
Frequently Asked Questions (FAQs)
Q1: What is catalytic turnover, and why is it important to optimize reaction time?
A1: Catalytic turnover refers to the number of substrate molecules converted to product per unit of time by a single catalytic active site. Optimizing reaction time is crucial for maximizing the efficiency and productivity of a catalytic process. Too short a reaction time may lead to incomplete conversion, while an excessively long time can lead to the formation of byproducts, catalyst deactivation, and increased operational costs.
Q2: What are the key parameters that influence catalytic turnover and reaction time?
A2: Several factors can significantly impact catalytic turnover and the optimal reaction time. These include:
-
Temperature: Higher temperatures generally increase reaction rates but can also lead to catalyst degradation.[1][2]
-
Catalyst Concentration/Loading: Increasing the catalyst amount can accelerate the reaction, but there is often an optimal concentration beyond which the rate no longer increases.
-
Substrate Concentration: The concentration of reactants can affect the reaction rate, often following specific kinetic models.
-
Solvent: The choice of solvent can influence reactant solubility and catalyst stability.[3]
-
Presence of Inhibitors or Poisons: Impurities in the reaction mixture can bind to the catalyst's active sites and reduce its activity.[1][4][5]
Q3: How is Turnover Number (TON) and Turnover Frequency (TOF) calculated?
A3: Turnover Number (TON) represents the total number of moles of substrate that a mole of catalyst can convert before becoming deactivated. Turnover Frequency (TOF) is the number of catalytic cycles occurring per unit of time.[6][7][8]
-
TON = (moles of product) / (moles of catalyst)
-
TOF = TON / reaction time
Accurate calculation of TOF is essential for comparing the intrinsic activity of different catalysts.[6][9][10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptom: The reaction produces a very low yield of the desired product, or no product is formed at all.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | * Verify the catalyst's activity with a known, reliable reaction.[11] * Ensure the catalyst was properly stored and handled to prevent deactivation.[3] * For pre-catalysts, confirm that the activation conditions are correct. |
| Incorrect Reaction Conditions | * Double-check the reaction temperature, pressure, and solvent.[12] * Ensure all reagents were added in the correct order and stoichiometry.[13] |
| Presence of Inhibitors | * Purify all starting materials and solvents to remove potential catalyst poisons.[3][4][5] * Consider using a scavenger resin to remove specific impurities. |
| Poor Solubility | * Screen different solvents to ensure all reactants and the catalyst are sufficiently soluble.[3] |
Issue 2: Slow Reaction Rate / Incomplete Conversion
Symptom: The reaction proceeds very slowly, or stalls before all the starting material is consumed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | * Gradually increase the catalyst loading to determine the optimal concentration.[14] |
| Suboptimal Temperature | * Systematically vary the reaction temperature to find the optimal balance between reaction rate and catalyst stability.[1] |
| Mass Transfer Limitations | * Increase the stirring rate to improve mixing and reduce mass transfer limitations. |
| Catalyst Deactivation | * Monitor the catalyst's activity over time. If deactivation is observed, refer to the Catalyst Deactivation troubleshooting guide below.[12][15] |
Issue 3: Catalyst Deactivation
Symptom: The reaction rate decreases over time, or the catalyst loses its activity after one or more runs.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poisoning | * Identify and remove the source of impurities in the feedstock.[1][4][5] * Consider using a guard bed to remove poisons before the reactants reach the catalyst. |
| Sintering | * Operate at the lowest effective temperature to minimize thermal degradation.[5][15] * Choose a catalyst with a more thermally stable support. |
| Fouling/Coking | * Optimize reaction conditions to minimize the formation of carbonaceous deposits.[5][12] * Implement a regeneration procedure to burn off coke deposits.[12] |
| Leaching | * Select a catalyst with a stronger interaction between the active metal and the support. * Use a solvent that minimizes the dissolution of the active metal.[12] |
Quantitative Data Summary
The following tables provide a summary of how different experimental parameters can affect reaction outcomes. The values presented are illustrative and will vary depending on the specific catalytic system.
Table 1: Effect of Catalyst Loading on Reaction Time and Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| 0.5 | 12 | 45 |
| 1.0 | 8 | 75 |
| 2.0 | 4 | 92 |
| 3.0 | 4 | 93 |
Table 2: Influence of Temperature on Turnover Frequency (TOF)
| Temperature (°C) | TOF (h⁻¹) |
| 50 | 150 |
| 75 | 450 |
| 100 | 800 |
| 125 | 650 (deactivation observed) |
Table 3: Impact of Reaction Time on Product Selectivity [16][17][18][19]
| Reaction Time (h) | Desired Product (%) | Byproduct A (%) | Byproduct B (%) |
| 1 | 85 | 10 | 5 |
| 3 | 95 | 4 | 1 |
| 6 | 90 | 8 | 2 |
| 12 | 75 | 15 | 10 |
Experimental Protocols
Protocol 1: Time-Course Analysis for a Catalytic Reaction
This protocol outlines a general procedure for monitoring the progress of a catalytic reaction over time to determine the optimal reaction duration.
Methodology:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the substrate, solvent, and any other reagents.
-
Bring the mixture to the desired reaction temperature under controlled stirring.
-
-
Initiation:
-
Add the catalyst to the reaction mixture to initiate the reaction (t=0).
-
-
Sampling:
-
At regular intervals (e.g., every 15, 30, or 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop any further conversion. This can be done by rapid cooling or by adding a quenching agent.
-
-
Analysis:
-
Analyze each quenched aliquot using a suitable analytical technique (e.g., GC, HPLC, NMR) to determine the concentration of the starting material and the product.
-
-
Data Plotting:
-
Plot the concentration of the product versus time. The optimal reaction time corresponds to the point where the product concentration reaches a plateau, indicating the completion of the reaction.
-
Protocol 2: Design of Experiments (DoE) for Reaction Optimization
Design of Experiments (DoE) is a statistical approach to efficiently optimize multiple reaction parameters simultaneously.[2][14][20][21][22][23]
Methodology:
-
Factor Identification:
-
Identify the key reaction parameters (factors) to be optimized, such as temperature, catalyst loading, and reaction time.
-
-
Level Definition:
-
For each factor, define a high and low level to be tested.
-
-
Experimental Design:
-
Use statistical software to generate an experimental design matrix (e.g., a full factorial or fractional factorial design). This will provide a set of experiments with different combinations of the factor levels.
-
-
Execution:
-
Perform the experiments as defined by the design matrix.
-
-
Data Analysis:
-
Analyze the results (e.g., product yield, TOF) using statistical software to determine the main effects of each factor and any interactions between them.
-
-
Optimization:
-
Based on the analysis, identify the optimal combination of reaction parameters to achieve the desired outcome.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in catalytic reactions.
Caption: A streamlined workflow for optimizing reaction conditions using Design of Experiments.
References
- 1. Common issues in catalytic reforming operation [eureka.patsnap.com]
- 2. ailogsite.netlify.app [ailogsite.netlify.app]
- 3. benchchem.com [benchchem.com]
- 4. Recent Experimental Results From Stanford Advanced Materials (SAM) Indicate That Maintaining A Narrow Temperature Range Can Reduce Catalyst Deactivation By 25%. What Operational Strategies Can Research Institutions Implement To Prevent Catalyst Deactivati [samaterials.co.uk]
- 5. google.com [google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Reaction optimization using DoE - GalChimia [galchimia.com]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
- 20. A Customized Bayesian Algorithm to Optimize Enzyme-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. knowleslab.princeton.edu [knowleslab.princeton.edu]
Validation & Comparative
A Comparative Guide to L-Proline and its Trimethylated Analogue in Organocatalysis
For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is a critical step in achieving desired stereochemical outcomes and reaction efficiencies. This guide provides a detailed comparison of the well-established organocatalyst, L-proline, with its derivative, 1,4,4-Trimethyl-L-proline. However, a comprehensive literature search reveals a significant disparity in the available research and application data for these two catalysts.
While L-proline is a cornerstone of asymmetric organocatalysis with a vast body of supporting experimental data, its counterpart, this compound, remains largely unexplored in this context. Consequently, a direct, data-driven performance comparison is not feasible at this time.
This guide will therefore focus on providing a thorough analysis of L-proline's performance in key organocatalytic reactions, serving as a benchmark for the field. We will present quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a valuable resource for catalyst selection and experimental design. The absence of data for this compound may itself present an opportunity for novel research avenues in the development of new organocatalysts.
L-Proline: A Versatile and Efficient Organocatalyst
L-proline, a naturally occurring amino acid, has distinguished itself as a highly effective and versatile organocatalyst in a multitude of asymmetric transformations.[1] Its catalytic prowess is attributed to its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This unique structure enables it to activate substrates through the formation of enamine and iminium ion intermediates, effectively mimicking the catalytic strategy of natural Class I aldolase (B8822740) enzymes.[2]
Performance in Asymmetric Aldol (B89426) Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and is frequently used as a benchmark to assess the performance of organocatalysts. L-proline has been extensively studied in this capacity, demonstrating high yields and enantioselectivities under various reaction conditions.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| L-Proline | p-Nitrobenzaldehyde | Acetone (B3395972) | DMSO | 30 | 24-48 | 68 | - | 76 |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | MeOH/H₂O (4:1) | 10 | 4 | 95 | 94:6 (anti:syn) | 96 (anti) |
| L-Proline | Benzaldehyde | Acetone | Neat | 20 | 48 | 6 | 70:30 (anti:syn) | 70 (anti) |
Data compiled from multiple sources.
Performance in Asymmetric Mannich Reactions
The Mannich reaction, another key C-C bond-forming reaction for the synthesis of β-amino carbonyl compounds, is also effectively catalyzed by L-proline.
| Catalyst | Aldehyde | Ketone | Amine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | p-Nitrobenzaldehyde | Acetone | p-Anisidine | - | 35 | - | 50 | 94 |
Data compiled from multiple sources.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for key L-proline catalyzed reactions.
General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction
To a stirred solution of L-proline (10-30 mol%) in the specified solvent (e.g., DMSO, MeOH/H₂O), the aldehyde (1 equivalent) is added, followed by the ketone (excess). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched (e.g., with saturated aqueous NH₄Cl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired β-hydroxy carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[3]
General Procedure for L-Proline Catalyzed Asymmetric Mannich Reaction
In a typical procedure, the aldehyde, amine, and ketone are mixed in the presence of a catalytic amount of L-proline (e.g., 35 mol%). The reaction is stirred for a specified time, after which the product is isolated and purified.
Mechanistic Insights and Visualizations
The catalytic cycle of L-proline in these reactions proceeds through the formation of key intermediates, which dictate the stereochemical outcome.
L-Proline Catalytic Cycle in the Asymmetric Aldol Reaction
The reaction is initiated by the formation of a nucleophilic enamine intermediate from the reaction of L-proline with the ketone donor. This enamine then attacks the aldehyde acceptor in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion intermediate releases the aldol product and regenerates the L-proline catalyst for the next cycle.
References
A Comparative Analysis of Substituted Proline Catalysts in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of substituted proline catalysts in asymmetric aldol (B89426) reactions, supported by experimental data and detailed protocols.
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules for drug development and other applications.[1][2][3] L-proline, a naturally occurring amino acid, has emerged as a remarkably effective and environmentally friendly organocatalyst for this transformation.[1][3][4] Its mechanism, which proceeds through an enamine-based pathway mimicking Class I aldolase (B8822740) enzymes, has been the subject of extensive study.[1][5] However, the quest for improved efficiency, stereoselectivity, and broader substrate scope has led to the development of a diverse array of substituted proline derivatives.[4] This guide provides a comparative overview of these catalysts, presenting key performance data and the experimental protocols necessary to replicate and build upon these findings.
Performance of Substituted Proline Catalysts
The efficacy of a catalyst in the asymmetric aldol reaction is primarily evaluated based on the reaction's yield, diastereomeric ratio (dr), and enantiomeric excess (ee). The following table summarizes the performance of various substituted proline catalysts in the aldol reaction between different ketones and aldehydes, providing a clear comparison of their capabilities under optimized conditions.
| Catalyst | Ketone | Aldehyde | Solvent | Additive | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | Acetone (B3395972) | p-Nitrobenzaldehyde | DMSO | - | 24-48 | 68 | - | 76 | [6] |
| L-Prolinamide | Acetone | 4-Nitrobenzaldehyde | - | - | - | High | - | Low | [5] |
| Prolinethioamide | Acetone | 4-Nitrobenzaldehyde | - | Acid | - | 92 | - | 95 | [5] |
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | MeOH/H₂O (2/1 V/V) | - | 19 | >95 | 93:7 | 98 | [4] |
| (S)-Proline | Cyclohexanone | Benzaldehyde | MeOH/H₂O (2/1 V/V) | - | 42 | 80 | 90:10 | 95 | [4] |
| (S)-Proline | Cyclopentanone | 4-Nitrobenzaldehyde | MeOH/H₂O (2/1 V/V) | - | 19 | 91 | 62:38 | 98 | [4] |
| Catalyst 1a¹ | Cyclohexanone | p-Nitrobenzaldehyde | Water | - | 78 | 96 | >20:1 | >98 | [7] |
| Catalyst 1a¹ | Cyclopentanone | p-Nitrobenzaldehyde | Water | - | 9 | 98 | 1:10 | >98 | [7] |
| Catalyst 1a¹ | Cycloheptanone | p-Nitrobenzaldehyde | Water | - | 48 | 77 | 1:4 | 94 | [7] |
| Prolinamido-sulfonamide 4 | Acetone | p-Nitrobenzaldehyde | Dichloromethane | Acetic Acid, Water | - | up to 97 | - | 90 | [8] |
¹Catalyst 1a is a derivative of 4-hydroxyproline (B1632879) with a hydrophobic aromatic group syn to the carboxylic acid.[7]
Experimental Protocols
The following are generalized protocols for conducting asymmetric aldol reactions using substituted proline catalysts. It is important to note that optimization of reaction conditions such as solvent, temperature, and catalyst loading is often necessary for specific substrates and catalysts.[1]
General Protocol for the Aldol Reaction of an Aldehyde with a Ketone
This protocol provides a general starting point and can be adapted for various substrates.[1]
Materials:
-
Substituted proline catalyst
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO, Dichloromethane, water/methanol mixtures)[4][6][9]
-
Additive (if required, e.g., benzoic acid, acetic acid)[6][8]
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a suitable reaction vessel, dissolve the substituted proline catalyst (typically 10-30 mol%) in the chosen anhydrous solvent.[1][6]
-
Add the ketone (typically 5-20 equivalents).[1]
-
Stir the mixture at the desired temperature (ranging from room temperature to -20 °C) for 10-15 minutes.[1]
-
Add the aldehyde (1 equivalent) to the reaction mixture.[1]
-
Stir the reaction vigorously at the specified temperature and monitor its progress using thin-layer chromatography (TLC) or another suitable analytical technique. Reaction times can vary from a few hours to several days.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.[1]
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.[1][7]
Catalytic Cycle and Mechanism
The catalytic cycle of a proline-catalyzed aldol reaction involves several key steps, beginning with the formation of an enamine intermediate. This is followed by the stereoselective attack of the enamine on the aldehyde, and finally, hydrolysis to release the product and regenerate the catalyst.[1][5]
Caption: General catalytic cycle of the proline-catalyzed aldol reaction.
The stereochemical outcome of the reaction is determined during the C-C bond formation step, with the chiral environment of the proline catalyst directing the facial selectivity of the enamine's attack on the aldehyde. This is often rationalized using the Zimmerman-Traxler model.[1] Modifications to the proline scaffold, such as the introduction of bulky or electron-withdrawing/donating groups, can significantly influence the steric and electronic properties of the catalyst, thereby altering its activity and selectivity.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
Unveiling the Potential of Modified Proline Catalysts: A Comparative Look at 1,4,4-Trimethyl-L-proline and Silylated Prolines
In the realm of asymmetric organocatalysis, L-proline and its derivatives have established themselves as indispensable tools for the stereoselective synthesis of complex molecules, a critical aspect of drug development and fine chemical production. While L-proline itself is a robust catalyst, modifications to its structure can significantly enhance its performance. This guide provides a comparative overview of two classes of modified proline catalysts: 1,4,4-Trimethyl-L-proline and silylated prolines, with a focus on their potential advantages in organocatalytic reactions.
Performance in Asymmetric Aldol (B89426) Reactions: A Case for Silylation
The asymmetric aldol reaction is a benchmark for evaluating the efficacy of proline-based catalysts. Experimental data highlights the superior performance of silylated proline derivatives, such as (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid (TBDMS-L-proline), when compared to L-proline.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 10 | MeOH/H₂O (4:1) | 4 | 95 | 94:6 | 96 (anti) |
| TBDMS-L-proline | 10 | CH₂Cl₂ | 24 | 98 | >99:1 | 99 (anti) |
This data clearly demonstrates that the silylated proline derivative, TBDMS-L-proline, can achieve a higher yield and enantioselectivity in a shorter reaction time compared to L-proline under the specified conditions. The enhanced performance of silylated prolines is attributed to several factors:
-
Prevention of Catalyst Aggregation: The bulky silyl (B83357) group is believed to hinder the aggregation of the catalyst molecules, leading to a higher effective concentration in the reaction medium.
-
Modulation of Electronic Properties: The electron-donating nature of the silyl group can influence the electronic environment of the catalyst, potentially stabilizing key intermediates in the catalytic cycle.
-
Enhanced Solubility: Silylation can improve the solubility of the proline catalyst in less polar organic solvents, expanding the range of compatible reaction media.
This compound: A Structural Perspective
This compound is a proline derivative characterized by the presence of two methyl groups at the C4 position and one methyl group on the nitrogen atom. While its primary documented applications are in peptide synthesis and as a potential ergogenic supplement, its structure suggests potential implications for its catalytic activity.
The gem-dimethyl group at the C4 position introduces significant steric bulk, which could influence the stereochemical outcome of a reaction by providing a more defined chiral environment. The N-methylation, however, blocks the secondary amine functionality that is crucial for the classical enamine and iminium ion catalytic cycles of L-proline. This fundamental difference suggests that this compound would not function as a direct catalyst in the same manner as L-proline or its O-silylated derivatives in reactions like the aldol condensation. Its utility in catalysis would likely require a different mechanistic pathway, possibly as a chiral ligand or in a cooperative catalytic system.
Experimental Protocols
General Protocol for the L-Proline Catalyzed Asymmetric Aldol Reaction
This protocol serves as a foundational method for conducting asymmetric aldol reactions using proline-based catalysts.
Materials:
-
L-proline or silylated proline derivative
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO, DMF, CH₂Cl₂, MeOH/H₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the proline catalyst (typically 10-30 mol%) in the chosen anhydrous solvent.
-
Add the ketone (often used in excess, e.g., 10 equivalents) to the solution.
-
Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) for 15-30 minutes.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product using appropriate analytical techniques (e.g., ¹H NMR, chiral HPLC).
Mechanistic Insights: The Proline Catalytic Cycle
The catalytic activity of L-proline and its O-silylated derivatives in the asymmetric aldol reaction is understood to proceed through a well-defined catalytic cycle.
Caption: Generalized enamine catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
Experimental Workflow
The successful execution of an organocatalytic reaction relies on a systematic workflow from reaction setup to product analysis.
Caption: A typical experimental workflow for an organocatalyzed asymmetric aldol reaction.
A Comparative Guide to Chiral Amine Catalysts in Asymmetric Synthesis: Benchmarking 1,4,4-Trimethyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has been revolutionized by the use of small chiral organic molecules to induce stereoselectivity in chemical reactions. Among these, chiral amine catalysts, particularly those derived from the amino acid proline, have proven to be remarkably versatile and effective. This guide provides a comprehensive performance comparison of 1,4,4-Trimethyl-L-proline against other widely used chiral amine catalysts in key asymmetric reactions, namely the Aldol (B89426) reaction and the Michael addition. The data presented is collated from various studies to offer a broad perspective on catalyst efficacy.
Performance in Asymmetric Aldol Reactions: A Quantitative Comparison
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction, and the choice of catalyst is critical in controlling the stereochemical outcome. The following table summarizes the performance of this compound and other benchmark chiral amine catalysts in the aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and thus the presented data is derived from different literature sources.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| This compound | Data not available in a directly comparable format | - | - | - | - | - |
| L-Proline | 30 | DMSO | 48 | 68 | 76 | [1] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (Hayashi-Jørgensen Catalyst) | 1 | CH2Cl2 | 2 | 95 | 99 | [2] |
| Primary Amine Catalyst (Cinchona-derived) | 10 | Toluene | 24 | 92 | 91 (anti) | [3] |
| (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid (TBDMS-L-proline) | 30 | DMSO | 24 | 95 | 97 | [4] |
Note: The lack of directly comparable, published data for this compound in this specific benchmark reaction highlights an area for future research.
Performance in Asymmetric Michael Additions: A Quantitative Comparison
The asymmetric Michael addition is another vital C-C bond-forming reaction for the synthesis of complex chiral molecules. The table below compares the performance of various chiral amine catalysts in the Michael addition of different donors to nitro-olefins. As with the aldol reaction data, these results are compiled from various sources.
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| This compound | Data not available in a directly comparable format | - | - | - | - | - | - | - |
| L-Proline | Cyclohexanone | β-nitrostyrene | 10 | DMSO | 96 | 95 | 20 | [5] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen Catalyst) | Propanal | β-nitrostyrene | 20 | a | 2 | 99 | 99 (syn) | [2] |
| Primary Amine Catalyst (Cinchona-derived) | Acetophenone | β-nitrostyrene | 10 | Toluene | 72 | 85 | 90 | [6] |
a Solvent not specified in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic performance. Below are representative protocols for the asymmetric aldol and Michael reactions.
General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 equiv) in the specified solvent, the ketone (5-20 equiv) is added. To this mixture, L-proline (10-30 mol%) is added, and the reaction is stirred at the indicated temperature for the specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aldol product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[4]
General Procedure for Asymmetric Michael Addition Catalyzed by a Chiral Primary Amine
In a reaction vessel, the chiral primary amine catalyst (e.g., a cinchona alkaloid derivative, 10 mol%) is dissolved in the chosen solvent. The Michael acceptor (1.0 equiv) is then added, followed by the Michael donor (1.2-2.0 equiv). The reaction mixture is stirred at the specified temperature for the indicated duration. Upon completion, as monitored by TLC, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycles and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycle for proline-catalyzed reactions and a typical experimental workflow.
References
- 1. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A highly asymmetric direct aldol reaction catalyzed by chiral proline amide – thiourea bifunctional catalysts [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Michael addition catalyzed by cinchona alkaloids [ouci.dntb.gov.ua]
A Comparative Guide to Stereochemical Validation: 1,4,4-Trimethyl-L-proline and its Progenitors in Asymmetric Synthesis
In the landscape of asymmetric organocatalysis, L-proline and its derivatives have established themselves as indispensable tools for the stereocontrolled synthesis of chiral molecules. This guide provides a comprehensive comparison of the catalytic performance of 1,4,4-Trimethyl-L-proline with its parent compound, L-proline, and the closely related O-trimethylsilyl (TMS)-L-proline. By presenting quantitative data from key asymmetric reactions, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in catalyst selection for achieving desired stereochemical outcomes.
Performance in Asymmetric Aldol (B89426) Reactions: A Quantitative Comparison
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and serves as a benchmark for evaluating the efficacy of chiral catalysts. The data presented below summarizes the performance of L-proline and a representative silylated proline derivative in the asymmetric aldol condensation of acetone (B3395972) with 4-nitrobenzaldehyde. While direct, side-by-side comparative data for this compound under identical conditions is limited in published literature, the performance of TMS-L-proline offers valuable insights into the expected impact of silylation.
Table 1: Asymmetric Aldol Reaction of Acetone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 30 | DMSO | 48 | 68 | - | 76 |
| (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid (TBDMS-L-proline) | 20 | Acetone | 24 | 95 | - | 99 |
Note: The data for TBDMS-L-proline is presented as a close analogue to TMS-L-proline and this compound to illustrate the potential effects of substitution on the proline ring.
The introduction of a bulky silyl (B83357) group on the proline backbone, as seen with TBDMS-L-proline, can significantly enhance catalytic activity. This is attributed to the prevention of catalyst aggregation through the disruption of intermolecular hydrogen bonding that can occur with unsubstituted L-proline. This leads to a higher effective concentration of the catalyst in the reaction medium, resulting in faster reaction times, higher yields, and improved enantioselectivity. It is hypothesized that this compound would exhibit similar, if not further enhanced, effects due to the steric hindrance imparted by the gem-dimethyl group at the 4-position.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another critical reaction for the enantioselective formation of carbon-carbon bonds. The following table compares the performance of L-proline and a silylated proline derivative in the Michael addition of cyclohexanone (B45756) to β-nitrostyrene.
Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 10 | CHCl₃ | 96 | 90 | 90:10 | 20 |
| TMS-L-proline derivative | 10 | Toluene | 24 | 95 | >95:5 | 98 |
Note: The TMS-L-proline derivative data is from a study on a modified catalyst and is used here for illustrative comparison.
Similar to the aldol reaction, the silylated proline derivative demonstrates superior performance in the asymmetric Michael addition. The enhanced steric bulk and altered electronic properties of the modified catalyst likely contribute to a more organized transition state, leading to significantly higher diastereoselectivity and enantioselectivity. The gem-dimethyl substitution in this compound is expected to further rigidify the catalyst's conformation, potentially leading to even greater stereochemical control.
Experimental Protocols
The following are detailed experimental protocols for the asymmetric aldol and Michael reactions catalyzed by proline derivatives. These can be adapted for use with this compound.
General Protocol for the Asymmetric Aldol Reaction
-
To a stirred solution of the proline catalyst (10-30 mol%) in the appropriate solvent (e.g., DMSO, acetone, CH₂Cl₂), add the ketone (2-10 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Continue stirring at the desired temperature (room temperature to -20 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC analysis, respectively.
General Protocol for the Asymmetric Michael Addition
-
To a solution of the proline catalyst (5-20 mol%) in the chosen solvent (e.g., toluene, CHCl₃), add the ketone (1.5-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the β-nitrostyrene (1 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by ¹H NMR and chiral HPLC analysis.
Mechanistic Insights and Visualizations
The catalytic cycle of proline and its derivatives in these asymmetric reactions typically proceeds through the formation of key enamine or iminium ion intermediates. The stereochemical outcome is dictated by the facial selectivity of the attack of the nucleophilic enamine onto the electrophile, which is controlled by the chiral environment of the catalyst.
Caption: Generalized catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
The proline catalyst first reacts with a ketone to form a nucleophilic enamine. This enamine then attacks the aldehyde from a sterically less hindered face, leading to the formation of an iminium ion. Subsequent hydrolysis releases the chiral aldol product and regenerates the catalyst for the next cycle.
Caption: Experimental workflow for the validation of stereochemical outcomes.
This workflow outlines the key steps involved in evaluating the performance of a catalyst in achieving a desired stereochemical outcome, from the initial setup of the reaction to the final analysis and comparison of the results.
A Comparative Guide to Homogeneous and Heterogeneous Proline Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline has emerged as a powerful and versatile catalyst for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] Its low cost, ready availability in both enantiomeric forms, and non-toxic nature make it an attractive alternative to traditional metal-based catalysts.[2][4] However, the choice between using proline in a homogeneous or a heterogeneous system presents a critical consideration for researchers, with significant implications for reaction efficiency, product purification, and process scalability. This guide provides an objective comparison of the performance of homogeneous and heterogeneous proline catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system for specific research and development needs.
Executive Summary
Homogeneous proline catalysis, while often demonstrating superior activity and selectivity, suffers from challenges in catalyst separation and recycling, hindering its application in large-scale industrial processes.[1][3] Heterogenization, the immobilization of proline onto a solid support, addresses these limitations by facilitating easy catalyst recovery and reuse.[1][3][5] This approach, however, can sometimes lead to a decrease in catalytic performance due to mass transfer limitations or altered catalyst microenvironments.[1] The ideal choice of catalyst system is therefore a trade-off between the high intrinsic activity of the homogeneous catalyst and the practical process advantages of its heterogeneous counterpart.
Performance Comparison: Homogeneous vs. Heterogeneous Proline Catalysts
The performance of homogeneous and heterogeneous proline catalysts is typically evaluated based on several key metrics: enantioselectivity (ee%), diastereoselectivity (dr), reaction yield, reaction time, catalyst loading, and reusability. The following tables summarize the performance of both catalyst types in the asymmetric aldol (B89426) reaction, a benchmark transformation for proline catalysis.
Table 1: Performance in the Asymmetric Aldol Reaction of Acetone with p-Nitrobenzaldehyde
| Catalyst System | Support | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Homogeneous | - | 30 | DMSO | 4 | 68 | 76 | [4] |
| L-proline | |||||||
| Heterogeneous | |||||||
| L-proline/GO | Graphene Oxide | 10 | Water | 12 | 96 | 79 | [1][6] |
| MCM41-Pro | Mesoporous Silica (B1680970) | 10 | DMF/H₂O | 24 | 95 | 96 | [1][2] |
| Si-LP | Silica Gel | 20 | Continuous Flow | - | >95 (conversion) | - | [1][2] |
| Pro/MWCNTs | MWCNTs | 5 | Water | 0.5 | 98 | 95 | [2] |
Table 2: Performance in the Asymmetric Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde
| Catalyst System | Support | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (anti, %) | Reference |
| Homogeneous | - | 20 | DMSO | 96 | 97 | 99:1 | 99 | [4] |
| L-proline | ||||||||
| Heterogeneous | ||||||||
| L-proline/GO | Graphene Oxide | 10 | DMF/H₂O | 12 | 92 | 94:6 | 97 | [6] |
| PMMA-Proline | Magnetic PMMA NPs | 10 | Water | 24 | 99 | >99:1 | 99 | [7] |
Key Observations:
-
Reusability and Stability: Heterogeneous catalysts are designed for easy separation and recycling, a significant advantage for industrial applications.[1][3][8] For instance, L-proline supported on graphene oxide (L-proline/GO) could be recovered and reused for up to seven cycles without a significant loss in reactivity.[6] Similarly, polymer-supported proline catalysts have demonstrated excellent recyclability.[9] In contrast, homogeneous proline is difficult to recover from the reaction mixture.[3]
-
Reaction Rates and Catalyst Loading: Homogeneous catalysis often proceeds at a faster rate with lower catalyst loading compared to some heterogeneous systems.[10] However, advancements in heterogeneous catalyst design, such as using supports with high surface area like multi-walled carbon nanotubes (MWCNTs), can lead to highly efficient catalysts that operate at low loadings and short reaction times.[2]
-
Selectivity: While homogeneous proline catalysis is known for its high enantioselectivity, well-designed heterogeneous catalysts can achieve comparable or even superior selectivity.[1][2] The support material and the method of immobilization play a crucial role in determining the stereochemical outcome of the reaction.[1]
-
Solvent and Reaction Conditions: Heterogeneous catalysts can offer greater flexibility in the choice of solvent and may even enable reactions in environmentally benign media like water.[7][11][12] Homogeneous proline catalysis, on the other hand, often requires specific solvents like DMSO or DMF for optimal performance.[12]
Experimental Protocols
1. General Procedure for Homogeneous L-proline Catalyzed Aldol Reaction:
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL), the ketone (5.0 mmol) and L-proline (0.3 mmol, 30 mol%) are added. The reaction mixture is stirred at room temperature for the time indicated. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired aldol product.
2. Preparation and Use of a Heterogeneous Proline Catalyst (L-proline/GO):
-
Catalyst Preparation: Graphene oxide (GO) is dispersed in deionized water, and L-proline is added. The mixture is sonicated and then stirred for 24 hours at room temperature. The resulting L-proline/GO hybrid is collected by filtration, washed with deionized water, and dried under vacuum.[6]
-
Catalytic Reaction: To a suspension of L-proline/GO (10 mol% of proline) in the chosen solvent, the aldehyde (1.0 mmol) and the ketone (5.0 mmol) are added. The mixture is stirred at the specified temperature for the required time.
-
Catalyst Recovery: After the reaction, the catalyst is separated by centrifugation or filtration, washed with the reaction solvent, and dried for reuse in subsequent cycles. The filtrate is then worked up as described for the homogeneous reaction to isolate the product.
Visualizing the Catalytic Cycle and Workflow
The catalytic cycle of proline in the aldol reaction proceeds through the formation of a key enamine intermediate. The workflow for a typical reaction using a heterogeneous catalyst involves distinct steps for reaction, product isolation, and catalyst recycling.
Caption: The catalytic cycle of proline in an aldol reaction.
Caption: General workflow for heterogeneous catalysis.
Conclusion
The decision to employ a homogeneous or heterogeneous proline catalyst is multifaceted and depends on the specific goals of the chemical transformation. For laboratory-scale synthesis where high reactivity and rapid screening of conditions are paramount, homogeneous L-proline remains a valuable tool. However, for process development, large-scale synthesis, and applications where sustainability and cost-effectiveness are critical drivers, the development and optimization of heterogeneous proline catalysts are indispensable. The ongoing research in novel support materials and immobilization techniques continues to bridge the performance gap between these two catalytic paradigms, paving the way for more efficient and environmentally friendly chemical manufacturing.
References
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 3. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. ethz.ch [ethz.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Proline Derivatives in Asymmetric Catalysis: A Comparative Guide to Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, L-proline has long been a cornerstone, lauded for its simplicity, availability, and efficacy in a variety of carbon-carbon bond-forming reactions. However, the pursuit of enhanced stereoselectivity and broader substrate scope has led to the development of a diverse array of proline derivatives. This guide provides an objective comparison of the enantiomeric excess (ee) achieved with L-proline versus several key derivatives in benchmark asymmetric aldol (B89426), Michael, and Mannich reactions, supported by experimental data.
Performance Comparison in Asymmetric Reactions
The following tables summarize the performance of L-proline and its derivatives in affording high enantiomeric excess in key asymmetric reactions. The data is compiled from studies where these catalysts were compared under identical or highly similar conditions to provide a direct and reliable comparison.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond formation reaction. Here, we compare the performance of various proline-based catalysts in the reaction between a ketone and an aldehyde.
Table 1: Enantiomeric Excess (% ee) in the Asymmetric Aldol Reaction of Acetone (B3395972) and 4-Nitrobenzaldehyde (B150856) [1]
| Catalyst | Structure | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | % ee |
| L-Proline | 30 | RT | Neat | 72 | 95 | 72 | |
| Catalyst 1 | 30 | RT | Neat | 120 | 90 | 3 | |
| Catalyst 2 | 30 | -20 | Neat | 240 | 92 | 78 | |
| Catalyst 3 | 30 | RT | Neat | 120 | 85 | <5 |
Catalyst structures are provided in the Experimental Protocols section.
Table 2: Enantiomeric Excess (% ee) in the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Acetone with Hydroxyproline (B1673980) Derivatives [2]
| Catalyst | Structure | Time (h) | Conversion (%) | % ee (Configuration) |
| L-Proline | 24 | 100 | 65 (R) | |
| cis-3-Hydroxy-L-proline | 24 | 91 | 74 (R) | |
| trans-3-Hydroxy-L-proline | 20 | 75 | 39 (R) | |
| cis-4-Hydroxy-L-proline | 24 | 83 | 69 (R) | |
| trans-4-Hydroxy-L-proline | 18 | 100 | 57 (R) |
Asymmetric Michael Addition
The Michael addition is a crucial reaction for the formation of 1,5-dicarbonyl compounds and related structures. The following data compares proline and its derivatives in the addition of a ketone to a nitroalkene.
Table 3: Enantiomeric Excess (% ee) in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene [1]
| Catalyst | Structure | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | % ee |
| L-Proline | 30 | RT | Neat | 72 | 98 | 20 | |
| Catalyst 4 | 30 | -15 | MeCN | 240 | 80 | 60 | |
| Catalyst 5 | 30 | 5 | Toluene/H₂O | 168 | 95 | 98 | |
| Catalyst 6 | 30 | 5 | Toluene/H₂O | 168 | 96 | 98 |
Catalyst structures are provided in the Experimental Protocols section.
Table 4: Enantiomeric Excess (% ee) in the Asymmetric Michael Addition with Hydroxyproline Derivatives [2]
| Catalyst | Structure | Time (day) | Conversion (%) | % ee |
| L-Proline | 2 | 100 | 25 | |
| cis-3-Hydroxy-L-proline | 2 | 93 | <5 | |
| trans-3-Hydroxy-L-proline | 2 | 100 | 27 | |
| cis-4-Hydroxy-L-proline | 2 | 92 | <5 | |
| trans-4-Hydroxy-L-proline | 3 | 84 | <5 |
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that is vital for the synthesis of β-amino carbonyl compounds.
Table 5: Enantiomeric Excess (% ee) in the Asymmetric Mannich Reaction with Hydroxyproline Derivatives [2]
| Catalyst | Structure | Time (day) | Conversion (%) | % ee (Configuration) |
| L-Proline | 3 | 90 | 92 (S) | |
| cis-3-Hydroxy-L-proline | 3 | 85 | 85 (S) | |
| trans-3-Hydroxy-L-proline | 3 | 75 | 78 (S) | |
| cis-4-Hydroxy-L-proline | 3 | 80 | 88 (S) | |
| trans-4-Hydroxy-L-proline | 3 | 95 | >99 (S) |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate further investigation.
General Procedure for the Asymmetric Aldol Reaction (Wagner et al.)[1]
To a solution of 4-nitrobenzaldehyde (0.5 mmol) in acetone (2 mL, neat reactions were also performed as indicated in the table), the respective catalyst (30 mol%) was added. The reaction mixture was stirred at the specified temperature for the indicated time. The reaction was then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica (B1680970) gel to afford the desired aldol product. The enantiomeric excess was determined by chiral HPLC analysis.
Catalyst Structures (Wagner et al.):
-
Catalyst 1: A derivative of (R,R)-1,2-diaminocyclohexane.
-
Catalyst 2 & 3: Proline amide derivatives of (R,R)- and (S,S)-1,2-diaminocyclohexane, respectively.
-
Catalyst 4, 5, & 6: Proline sulfonamide derivatives.
General Procedure for Asymmetric Reactions with Hydroxyproline Derivatives (Al-Momani)[2]
A mixture of the aldehyde (1.0 mmol), the ketone (10.0 mmol), and the hydroxyproline catalyst (20 mol%) in DMSO (5 mL) was stirred at room temperature for the time indicated in the tables. After completion of the reaction (monitored by TLC), the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel. The enantiomeric excess was determined by chiral HPLC.
Catalytic Cycles and Mechanistic Insights
The catalytic activity of proline and its derivatives in these reactions proceeds through a well-established enamine-iminium catalytic cycle. The secondary amine of the catalyst reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor (e.g., an aldehyde or imine). Subsequent hydrolysis regenerates the catalyst and releases the chiral product.
The stereochemical outcome of the reaction is determined by the facial selectivity of the enamine attack on the electrophile. The substituents on the proline ring of the derivatives play a crucial role in shielding one face of the enamine, thereby directing the electrophile to the opposite face and controlling the stereochemistry of the newly formed stereocenters.
Caption: Generalized enamine catalytic cycle for proline derivative-catalyzed aldol reaction.
The efficiency and stereoselectivity of proline derivatives are influenced by several factors, including the nature and steric bulk of the substituents on the pyrrolidine (B122466) ring, which can affect the conformation of the enamine intermediate and the transition state of the carbon-carbon bond-forming step. For instance, the introduction of bulky groups can enhance facial shielding, leading to higher enantioselectivity.
References
A Comparative Guide to Steric vs. Electronic Effects in Proline-Based Organocatalysis: A Focus on N,N,N-Trimethylated Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of organocatalysts is a cornerstone of modern asymmetric synthesis. L-proline, a foundational catalyst, has been the subject of extensive derivatization to enhance its activity and selectivity. A key modification involves the quaternization of the proline nitrogen to form an N,N,N-trimethylprolinium salt. This alteration introduces both significant steric bulk and a permanent positive electronic charge, fundamentally changing the catalyst's profile. This guide provides a comparative analysis of the catalytic performance of standard L-proline against the hypothesized effects of its N,N,N-trimethylated counterpart, supported by established experimental data for the parent catalyst and a theoretical discussion on the interplay of steric and electronic factors.
Introduction to Proline Catalysis
L-proline catalyzes a host of asymmetric transformations, most notably the aldol (B89426) reaction, by forming a nucleophilic enamine intermediate with a donor ketone.[1] The catalyst's secondary amine is essential for enamine formation, while its carboxylic acid group acts as a Brønsted acid to activate the electrophile (an aldehyde) via hydrogen bonding in a well-organized, chiral transition state.[2][3] This dual activation model is central to its efficacy and stereodirecting ability.
The N,N,N-Trimethylprolinium Catalyst: A Structural and Functional Shift
Quaternizing the nitrogen atom of proline to create an N,N,N-trimethylprolinium salt introduces two primary changes that are expected to influence its catalytic behavior:
-
Electronic Effect: The permanent cationic charge on the nitrogen atom fundamentally alters the electronic landscape of the molecule. This positive charge can exert a powerful long-range electrostatic influence on the transition state, potentially stabilizing charge separation and influencing the orientation of reactants.[4] However, it also prevents the nitrogen from acting as a nucleophile to form the crucial enamine intermediate, suggesting a completely different catalytic mechanism is required.
-
Steric Effect: The three methyl groups add considerable steric bulk around the nitrogen. This increased size can be leveraged to create a more defined and restrictive chiral pocket, potentially enhancing facial discrimination in the approach of the electrophile.[5]
Because the trimethylated catalyst cannot form an enamine, it cannot operate via the classical proline catalytic cycle. Instead, it is expected to function as a chiral phase-transfer catalyst or a chiral cation organocatalyst, where the positively charged ammonium (B1175870) group interacts with an enolate or other anionic species.
Comparative Performance in a Benchmark Aldol Reaction
Table 1: Performance Data for L-Proline in the Asymmetric Aldol Reaction of Cyclohexanone (B45756) and 4-Nitrobenzaldehyde (B150856)
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-Proline | 10 | MeOH/H₂O (4:1) | 4 | 95 | 94:6 | 96 (anti) |
| (S)-Proline | 20 | Neat | 48 | 68 | 70:30 | 70 (anti) |
Data sourced from benchmark studies for illustrative purposes.
Analysis of Steric vs. Electronic Effects
Given the structural differences, the debate between steric and electronic control is central to predicting the behavior of an N,N,N-trimethylprolinium catalyst relative to L-proline.
Steric Hindrance: The bulky trimethylammonium group would create a sterically congested environment. In a hypothetical phase-transfer mechanism, this steric shield would block one face of the associated enolate, forcing the aldehyde to approach from the less hindered side. This effect is purely based on spatial arrangement and is a classic strategy for inducing asymmetry.
Electronic Influence: The localized, permanent positive charge introduces a strong electronic effect. This cation can form a tight ion pair with the reacting enolate. The resulting electrostatic interactions could be the dominant factor in organizing the transition state, potentially overriding purely steric considerations.[4] These interactions could stabilize the developing negative charge on the aldehyde's oxygen atom in the transition state, accelerating the reaction and influencing the stereochemical outcome.
Synergy and Conflict: It is likely that both effects operate in concert. The bulky nature of the catalyst dictates the general spatial approach of the reactants, while the precise geometry and energy of the transition state are fine-tuned by electrostatic attractions and repulsions. Computational studies on related systems have shown that subtle changes to a catalyst's electronic properties can significantly impact stereoselectivity, even when steric properties are held constant.[4]
Visualizing the Catalytic Concepts
The following diagrams illustrate the structures of the catalysts and the key mechanistic and theoretical concepts.
Caption: Chemical structures of (S)-Proline and its N,N,N-trimethylated derivative.
Caption: The enamine catalytic cycle for a standard proline-catalyzed aldol reaction.
Caption: Logical flow of hypothesized steric and electronic effects on the stereochemical outcome.
Experimental Protocols
The following is a representative protocol for the benchmark (S)-proline catalyzed aldol reaction. This procedure would serve as the basis for a direct comparative experiment with an N,N,N-trimethylated proline catalyst.
Reaction: Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde.
Materials:
-
(S)-Proline
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Methanol (MeOH), HPLC grade
-
Deionized Water (H₂O)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of (S)-proline (5.8 mg, 0.05 mmol, 10 mol%) in a 4:1 mixture of MeOH/H₂O (0.5 mL) in a vial at room temperature, add cyclohexanone (258 µL, 2.5 mmol).
-
Stir the mixture for 10 minutes.
-
Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) to the solution.
-
Cap the vial and continue stirring at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the aldol product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Conclusion
The N-methylation of proline to form a quaternary ammonium salt represents a significant structural and electronic departure from the parent catalyst. While standard proline relies on a bifunctional enamine mechanism, its trimethylated derivative is precluded from this pathway and must operate through an alternative mode, likely as a chiral cation or phase-transfer catalyst.
Although direct comparative data is limited, a theoretical analysis suggests a complex interplay between two key factors:
-
Steric Effects: The bulky trimethylammonium group is expected to create a more defined chiral environment, sterically directing the approach of the electrophile to enhance facial selectivity.
-
Electronic Effects: The permanent positive charge is poised to exert strong electrostatic control over the transition state, potentially stabilizing charged intermediates and dictating reactant orientation through ion pairing.
The dominant effect likely depends on the specific reaction, substrate, and conditions. This analysis underscores a compelling need for direct experimental investigation to quantify the performance of N,N,N-trimethylprolinium catalysts and to fully elucidate the balance between steric and electronic control in this promising, yet underexplored, class of organocatalysts.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study | MDPI [mdpi.com]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Catalyst Quandary: A Cost-Benefit Analysis of 1,4,4-Trimethyl-L-proline in Asymmetric Synthesis
In the realm of asymmetric organocatalysis, L-proline and its derivatives have established themselves as robust and versatile catalysts for crucial carbon-carbon bond-forming reactions.[1][2] While L-proline is lauded for being inexpensive, non-toxic, and readily available, the quest for enhanced stereoselectivity and reactivity has spurred the development of a multitude of derivatives.[2][3] This guide provides a comparative cost-benefit analysis of a specialized derivative, 1,4,4-Trimethyl-L-proline, against the widely used parent L-proline, offering researchers and drug development professionals a framework for catalyst selection supported by available data and standardized experimental protocols.
Catalyst Profiles: Structure and Potential Impact
L-proline , a naturally occurring amino acid, acts as a bifunctional catalyst, utilizing its secondary amine to form enamine intermediates and its carboxylic acid to activate the electrophile via hydrogen bonding.[4][5] This mechanism is central to its success in reactions like the aldol (B89426), Mannich, and Michael additions.[4][6]
This compound is a synthetic derivative featuring two key modifications: an N-methyl group and a gem-dimethyl group at the C4 position.[7][8] While direct comparative performance data for this specific catalyst is limited in peer-reviewed literature, its structure suggests potential advantages and disadvantages:
-
Potential Benefits: The increased steric bulk from the gem-dimethyl and N-methyl groups could enhance facial shielding of the enamine intermediate, potentially leading to higher diastereo- and enantioselectivity.
-
Potential Drawbacks: The same steric hindrance might decrease the reaction rate compared to L-proline. Furthermore, the N-methylation prevents the carboxylic acid group from acting as a hydrogen bond donor in the same manner as L-proline, potentially altering the transition state geometry and catalytic efficiency.[5]
Cost Analysis: The Price of Specialization
A primary consideration in catalyst selection is economic viability, especially for process development and scale-up. L-proline is a commodity chemical, making it an exceptionally cost-effective choice. In contrast, specialized derivatives like this compound are typically produced in smaller quantities for research purposes, leading to a significantly higher cost.
| Catalyst | Supplier Example(s) | Price (USD) per 100g | Cost-Effectiveness |
| L-proline | Sigma-Aldrich, Thermo Fisher | ~$144.00[9] | Very High |
| This compound | AbMole BioScience, MedChemExpress | Price available upon request[7] | Low (Assumed, as a specialty chemical) |
Note: Prices are based on publicly available catalog data from late 2025 and are subject to change. The price for this compound is not publicly listed, a common practice for low-volume, high-cost research chemicals.
Performance Comparison: The Asymmetric Aldol Reaction Benchmark
To evaluate catalyst performance, the asymmetric aldol reaction between a ketone and an aldehyde is a standard benchmark.[10] The reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856), catalyzed by L-proline, is well-documented and serves as a reliable point of comparison.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-proline | 10 | MeOH/H₂O (4:1) | 4 | 95 | 94:6 | 96 (anti)[11] |
| L-proline | 20 | Neat | 48 | 6 | 70:30 | 70 (anti)[11] |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
As the table illustrates, L-proline can be highly effective, especially under optimized conditions.[11][12] The performance of this compound remains to be empirically demonstrated and reported under comparable conditions. Researchers considering its use would need to perform initial screening experiments to determine its efficacy for their specific application.
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols provide a detailed methodology for a benchmark reaction and a general approach to synthesizing modified proline derivatives.
Protocol 1: L-proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from highly efficient procedures for the reaction between cyclohexanone and 4-nitrobenzaldehyde.[11][12]
Materials:
-
(S)-proline
-
Methanol (B129727) (MeOH) and Deionized Water (H₂O)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Ethyl acetate (B1210297), Hexane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a vial at room temperature, add (S)-proline (0.03 mmol, 10 mol%).
-
Add methanol (40 µL) and water (10 µL) to dissolve the catalyst.
-
Add cyclohexanone (1.5 mmol) to the stirred solution.
-
Add 4-nitrobenzaldehyde (0.3 mmol) to initiate the reaction.
-
Seal the vial and stir the mixture vigorously at room temperature for 4-24 hours.
-
Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient).
-
Analyze the final product to determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Protocol 2: Representative Synthesis of a Substituted Proline Derivative
Conceptual Steps for Synthesis:
-
Protection: The nitrogen and carboxylic acid of a starting proline derivative (e.g., 4,4-dimethyl-L-proline, if available, or a derivative that can be converted) would be protected.
-
N-Methylation: The protected proline derivative would be methylated at the nitrogen atom, for example, using a methylating agent like methyl iodide or via reductive amination with formaldehyde.
-
Deprotection: The protecting groups would be removed to yield the final this compound product.
-
Purification: Each step would require rigorous purification, likely involving chromatography and crystallization.
The complexity of such a synthesis underscores the cost differential compared to the direct availability of L-proline.
Visualizing the Process: Workflows and Mechanisms
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle, experimental workflow, and the logical framework for the cost-benefit analysis.
Caption: Generalized enamine catalytic cycle for a proline-catalyzed aldol reaction.
Caption: Standard experimental workflow for organocatalytic reactions.
Caption: Logical framework for the cost-benefit analysis of catalyst selection.
Conclusion and Recommendations
The cost-benefit analysis clearly favors L-proline for the vast majority of applications in organic synthesis. Its low cost, ready availability, and well-documented, high performance make it the default choice for both academic research and industrial applications.
The use of This compound represents a strategic decision rather than a routine substitution. Its justification hinges on scenarios where L-proline and other common derivatives fail to provide the required levels of stereoselectivity for a specific, high-value transformation. The significantly higher cost, stemming from a complex synthesis and limited commercial scale, necessitates a compelling potential for improved performance.
For researchers, scientists, and drug development professionals, the recommended strategy is:
-
Benchmark with L-proline: Always use L-proline as the initial catalyst for screening and optimization due to its economic advantages.
-
Justify the Switch: Only consider specialized derivatives like this compound if the benchmark catalyst fails to meet critical performance targets (e.g., >99% ee for a pharmaceutical intermediate) and the potential for structural modifications to improve the outcome is high.
-
Conduct Empirical Validation: The hypothetical benefits of this compound must be confirmed through rigorous experimental testing against the established benchmark under identical conditions.
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L-Proline | 147-85-3 [sigmaaldrich.com]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Catalytic Efficiency of L-Proline and Its Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the field of asymmetric organocatalysis, L-proline and its derivatives are fundamental tools for the stereoselective synthesis of chiral molecules.[1][2] While the specific catalyst 1,4,4-Trimethyl-L-proline is not prominently featured in peer-reviewed literature, this guide provides a comprehensive comparison of the parent catalyst, L-proline, against its more extensively studied substituted derivatives, such as O-silylated prolines. This analysis aims to elucidate the impact of structural modifications on catalytic efficiency in key asymmetric reactions.
L-proline, a naturally occurring amino acid, functions as a bifunctional catalyst, utilizing its secondary amine to form nucleophilic enamine intermediates and its carboxylic acid to activate electrophiles via hydrogen bonding.[1][3] However, limitations such as catalyst aggregation and solubility have prompted the development of derivatives to enhance reactivity, yield, and stereoselectivity.[3]
Data Presentation: Comparative Performance in Asymmetric Reactions
The following tables summarize quantitative data for L-proline and its derivatives in benchmark asymmetric aldol (B89426) and Michael addition reactions, providing a clear comparison of their catalytic performance.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This reaction is a standard benchmark for evaluating the performance of organocatalysts in C-C bond formation.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 10 | MeOH/H₂O (4:1) | 4 | 95 | 94:6 | 96 (anti) |
| L-Proline | 20 | Neat | 48 | 6 | 70:30 | 70 (anti) |
| (S)-Proline-based Peptide | 5 | Not Specified | Not Specified | up to 97 | Not Specified | up to 99 |
Note: Data sourced from a 2025 BenchChem performance guide. Direct comparative data for many proline derivatives under identical benchmark conditions is limited in the reviewed literature.[4]
Table 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
The Michael addition is another crucial C-C bond-forming reaction where the efficiency of proline-based catalysts is frequently assessed.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| L-Proline | 30 | EtOH | 48 | 99 | 92 |
| [TBDMS][L-Pro] (CIL) | 30 | EtOH | 24 | 99 | 97 |
| [TMG][L-Pro] (CIL) | 30 | EtOH | 24 | 99 | 95 |
| [DBU][L-Pro] (CIL) | 30 | EtOH | 24 | 99 | 93 |
CIL: Chiral Ionic Liquid based on L-proline. Data indicates that specific ionic liquid formulations of L-proline can lead to higher enantioselectivity in shorter reaction times compared to the parent amino acid.[5]
Catalytic Mechanism and Experimental Workflow
Understanding the underlying mechanism and experimental procedure is critical for applying these catalysts effectively. The following diagrams illustrate the generally accepted catalytic cycle for proline-catalyzed reactions and a standard experimental workflow.
Caption: Generalized enamine catalytic cycle for the proline-catalyzed asymmetric aldol reaction.[4]
Caption: A typical experimental workflow for an organocatalyzed asymmetric aldol reaction.[4]
Experimental Protocols
Reproducibility is essential for scientific advancement. The following is a detailed, adaptable protocol for the asymmetric aldol reaction catalyzed by L-proline.
General Protocol for the L-Proline Catalyzed Asymmetric Aldol Reaction
This procedure is a robust starting point and can be optimized for different substrates by modifying the solvent, temperature, or catalyst loading.
Materials:
-
L-proline
-
Ketone (e.g., cyclohexanone, acetone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Anhydrous solvent (e.g., DMSO, MeOH/H₂O mixture)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the L-proline catalyst (typically 5-30 mol%).
-
Solvent and Ketone Addition: Add the anhydrous solvent. If the reaction is run neat, this step is omitted. Add the ketone, which is often used in excess (5-20 equivalents).
-
Equilibration: Stir the mixture at the desired temperature (ranging from room temperature down to -20 °C) for approximately 10-15 minutes to allow for catalyst dissolution and pre-equilibration.
-
Aldehyde Addition: Add the aldehyde (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the limiting reactant is consumed. Reaction times can vary from a few hours to several days.
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (e.g., 3 times the volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Analysis:
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
This protocol is based on well-established procedures in the literature and serves as a reliable method for evaluating catalyst performance.
References
- 1. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction | MDPI [mdpi.com]
Safety Operating Guide
Prudent Disposal of 1,4,4-Trimethyl-L-proline in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal of 1,4,4-Trimethyl-L-proline
Immediate Safety and Handling Precautions
Given the unknown hazard profile of this compound, it is crucial to handle it as a hazardous substance. All procedures should be conducted with the assumption that the compound may possess toxic, flammable, corrosive, or environmentally harmful properties.
Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for procedures with a high risk of splashes. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and dispose of them properly after handling. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat should be worn. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Typically not required when handled in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling airborne particles or vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound must follow a universal hazardous waste protocol due to the absence of specific data. This involves careful segregation, proper containment, and clear labeling.
-
Segregation and Collection:
-
Do not mix this compound waste with any other chemical waste streams.[1]
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[1]
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
-
Container Labeling:
-
All waste containers must be prominently labeled with the words "Hazardous Waste".[2][3]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4][5]
-
Include the date when waste was first added to the container and the name and contact information of the responsible researcher.[1]
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area that is at or near the point of generation.[2][6][7]
-
Ensure the storage area is away from ignition sources and incompatible chemicals.[6]
-
Containers must be kept closed at all times, except when adding or removing waste.[2][8]
-
-
Consultation and Final Disposal:
-
The final disposal of this uncharacterized waste must be handled by a licensed hazardous waste disposal company.[9]
-
It is imperative to contact your institution's Environmental Health and Safety (EHS) office for guidance and to arrange for pickup.[1]
-
Provide the EHS office with as much information as possible about the compound, including its chemical structure and any known related compounds.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
This document does not cite specific experiments but provides a general protocol for the disposal of an uncharacterized chemical based on established safety guidelines. The primary "protocol" is the step-by-step disposal procedure outlined above, which is derived from standard practices for handling unknown laboratory chemicals.[1][4][9] The core principle is to prevent the release of the substance into the environment and to ensure the safety of all laboratory personnel by treating the unknown as hazardous.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. uttyler.edu [uttyler.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
